5-Chloroimidazo[1,2-a]pyrazin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5ClN4 |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
5-chloroimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C6H5ClN4/c7-4-1-9-3-6-10-2-5(8)11(4)6/h1-3H,8H2 |
InChI Key |
AHXLRJRMCCUBNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=CN=CC2=N1)Cl)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloroimidazo 1,2 a Pyrazin 3 Amine and Its Derivatives
Classical and Established Synthetic Routes to the Imidazo[1,2-a]pyrazine (B1224502) Ring System
The foundational methods for constructing the imidazo[1,2-a]pyrazine ring system have historically relied on cyclization reactions, which have been refined over time to improve yields and substrate scope.
Condensation Reactions Involving Aminopyrazines
The most traditional and widely employed method for the synthesis of the imidazo[1,2-a]pyrazine core involves the condensation of an aminopyrazine with an α-halocarbonyl compound. nih.govthieme-connect.com This reaction, often referred to as the Tschitschibabin reaction, proceeds via nucleophilic attack of the ring nitrogen of the aminopyrazine onto the electrophilic carbon of the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.
However, the reaction between a simple 2-aminopyrazine (B29847) and an α-halocarbonyl compound can lead to a mixture of products due to competing reactions. ucl.ac.uk The endocyclic nitrogen at the 4-position of the pyrazine (B50134) ring can also act as a nucleophile, leading to undesired isomers. To circumvent this, substituted aminopyrazines are often used. For instance, the presence of a chlorine atom at the 3-position of the 2-aminopyrazine starting material deactivates the adjacent ring nitrogen (N4), thereby directing the initial alkylation to the desired N1 position. The chlorine can subsequently be removed via catalytic hydrogenation. ucl.ac.uk
Another approach to control the regioselectivity involves using a carboxymethyl group at the 3-position, which can be removed later by hydrolysis and decarboxylation. ucl.ac.uk The choice of the α-halocarbonyl compound also plays a crucial role in the outcome of the reaction. For example, the reaction of 2-aminopyrazine with ethyl 2-chloroacetoacetate can result in three different products arising from competitive cyclization pathways. ucl.ac.uk
Multi-Step Approaches for Core Structure Assembly
While one-pot condensations are common, multi-step sequences are also utilized to build the imidazo[1,2-a]pyrazine core, often to introduce specific substitution patterns that are not readily accessible through direct cyclization. These methods may involve the initial preparation of a functionalized pyrazine ring, followed by the annulation of the imidazole (B134444) ring.
For instance, a synthetic strategy might begin with the construction of a specifically substituted aminopyrazine derivative. This could be achieved through a series of reactions on the pyrazine core before the final cyclization step. While these multi-step approaches can be more labor-intensive, they offer greater control over the final structure of the molecule.
Advanced and Regioselective Synthesis Strategies for Functionalized Derivatives
More recent synthetic efforts have focused on developing highly efficient and regioselective methods for the synthesis of functionalized imidazo[1,2-a]pyrazines, driven by the need for structurally diverse compound libraries for drug discovery.
Development of Flexible Synthetic Routes for 2- and 3-Aryl Substituted Regioisomers
The synthesis of specific regioisomers, particularly those with aryl substituents at the 2- and 3-positions of the imidazo[1,2-a]pyrazine core, has been a key area of research. ucl.ac.uk Different synthetic routes have been established to selectively deliver either the 2-aryl or 3-aryl isomer. This is often achieved by carefully choosing the starting materials and reaction conditions. For example, to obtain a 2-aryl derivative, a 2-aminopyrazine can be reacted with an α-bromoacetophenone. ucl.ac.uk Conversely, to introduce a substituent at the 3-position, a different set of reagents and synthetic strategies are required, such as the multicomponent reactions discussed below.
Specific Methodologies for Functionalization at the 3-Position and other Ring Positions
The functionalization of the imidazo[1,2-a]pyrazine scaffold at specific positions is crucial for modulating the biological activity of these compounds. The C3-position, in particular, has been a common site for modification. researchgate.netnih.gov
Recent advancements have enabled the regioselective functionalization of the imidazo[1,2-a]pyrazine ring system through metalation. By employing organometallic reagents like TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl (where TMP is 2,2,6,6-tetramethylpiperidyl), it is possible to selectively deprotonate and then functionalize the C3 or C5 positions of a 6-chloroimidazo[1,2-a]pyrazine (B1590719) starting material. rsc.org The choice of the metalating agent dictates the regioselectivity, with the magnesium reagent favoring functionalization at the C3 position and the zinc reagent at the C5 position. rsc.org This method allows for the introduction of a variety of electrophiles at these specific sites. rsc.org
Visible light-induced C-H functionalization has also emerged as a powerful tool, primarily for the C3 position. nih.gov These methods often utilize photoredox catalysts to generate radical intermediates that can then react with the imidazo[1,2-a]pyrazine core. nih.gov
One-Pot Multicomponent Reactions (e.g., Groebke-Blackburn-Bienaymé Three-Component Reaction)
One of the most significant advancements in the synthesis of 3-aminoimidazo[1,2-a]pyrazines is the application of the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. thieme-connect.comthieme-connect.comorganic-chemistry.org This powerful one-pot reaction involves the condensation of an aminopyrazine, an aldehyde, and an isocyanide. thieme-connect.comnih.gov The reaction proceeds through the formation of an imine from the aminopyrazine and the aldehyde, which is then attacked by the isocyanide. A subsequent intramolecular cyclization leads to the formation of the 3-amino-substituted imidazo[1,2-a]pyrazine scaffold. thieme-connect.com
The GBB reaction offers several advantages, including high atom economy, operational simplicity, and the ability to rapidly generate a diverse library of compounds by varying the three components. thieme-connect.comnih.gov The reaction can be catalyzed by both Brønsted and Lewis acids, with scandium triflate being a particularly effective Lewis acid catalyst. nih.gov The use of dehydrating agents like trimethyl orthoformate can further improve yields. organic-chemistry.org The GBB reaction has been successfully scaled up for industrial applications, highlighting its robustness and utility. organic-chemistry.org
More recently, an iodine-catalyzed version of this three-component condensation has been developed, allowing the reaction to proceed efficiently at room temperature. rsc.orgrsc.org This method provides a more environmentally friendly and cost-effective route to these valuable compounds. rsc.org
Transition-Metal-Free Chlorocyclization Methodologies
The synthesis of chloro-substituted imidazo[1,2-a]azines without the use of transition metals is a significant area of research, aimed at reducing costs and metal contamination in final products. One notable approach involves a one-pot chlorocyclization cascade reaction. For the closely related imidazo[1,2-a]pyridine (B132010) core, 2-aminopyridines can react with aliphatic carboxylic acids in the presence of a chlorinating agent like phosphorus oxychloride (POCl₃) to yield chloro-substituted products. figshare.com This type of transformation provides a direct route to installing the chlorine atom during the ring-formation step.
Another key strategy is the direct, regioselective C-H halogenation of a pre-formed imidazo[1,2-a]pyridine ring system, a method that is often applicable to the pyrazine analogue. A facile, metal-free method uses affordable sodium chlorite (B76162) (NaClO₂) or sodium bromite (B1237846) (NaBrO₂) as the halogen source. nih.govrsc.org This reaction efficiently provides 3-chloro or 3-bromo imidazo[1,2-a]pyridines. nih.gov The process is believed to proceed through the in-situ generation of the halogenating species in the presence of an acid. researchgate.net The use of inexpensive and readily available reagents makes this an attractive method for synthesizing halogenated imidazo[1,2-a]azine scaffolds. nih.gov
Table 1: Examples of Transition-Metal-Free Halogenation Conditions
| Heterocyclic Core | Reagents | Key Features | Reference |
| Imidazo[1,2-a]pyridine | Sodium Chlorite (NaClO₂), Acetic Acid | Metal-free, regioselective C-3 chlorination, uses cheap halogen source. | nih.govrsc.org |
| Imidazo[1,2-a]pyridine | Sodium Bromite (NaBrO₂), Acetic Acid | Metal-free, regioselective C-3 bromination. | nih.gov |
| 2-Aminopyridine (B139424) | Aliphatic Carboxylic Acids, POCl₃ | One-pot chlorocyclization cascade. | figshare.com |
Stereoselective Synthesis Approaches for Chiral Imidazo[1,2-a]pyrazine Derivatives
The development of asymmetric methods to produce enantiomerically pure imidazo[1,2-a]pyrazine derivatives is crucial, as chirality often dictates biological activity. A significant advancement in this area is the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines, a methodology that extends to imidazo[1,2-a]pyrazine synthesis. nih.gov
This approach utilizes the Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component condensation of a 2-aminoazine (like 2-aminopyrazine), an aldehyde, and an isocyanide. nih.gov By employing a chiral phosphoric acid (CPA) catalyst, this multicomponent reaction can be guided to produce axially chiral imidazo[1,2-a]azine atropoisomers with high yields and excellent enantioselectivities. nih.gov Control experiments have highlighted that achieving high stereoselectivity is dependent on factors such as the presence of a remote hydrogen bonding donor on the substrates. nih.gov This method provides a highly modular and efficient route to a diverse range of chiral imidazo[1,2-a]pyridine and pyrazine derivatives. nih.gov
Table 2: Chiral Phosphoric Acid Catalyzed Asymmetric GBB Reaction
| Reaction | Reactants | Catalyst | Product | Key Features | Reference |
| Groebke-Blackburn-Bienaymé | 6-Aryl-2-aminopyridines, Aldehydes, Isocyanides | Chiral Phosphoric Acid (CPA) | Axially Chiral Imidazo[1,2-a]pyridines | High enantioselectivity, modular, multicomponent. | nih.gov |
Modern Techniques in Imidazo[1,2-a]pyrazine Synthesis
Microwave-Assisted Organic Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of imidazo[1,2-a]pyrazines, significantly reducing reaction times from hours to minutes. acs.org This technology has been successfully applied to various synthetic strategies, including multicomponent reactions (MCRs) and cyclocondensations. acs.orgnih.gov
For instance, a library of 3-aminoimidazo[1,2-a]pyrazine derivatives was rapidly generated using a microwave-assisted MCR of 2-aminopyrazines, aldehydes, and isocyanides. nih.gov In another protocol, the annulation of 2-aminopyrazines with α-bromoketones under microwave irradiation in a mixture of water and isopropanol (B130326) (H₂O-IPA) furnished imidazo[1,2-a]pyrazines in excellent yields. acs.orgacs.org Researchers have demonstrated that reaction times can be dramatically shortened; for example, the synthesis of substituted imidazo[1,2-a]pyridines was achieved in just 60 seconds. researchgate.net Gram-scale synthesis has also been proven feasible with this method, highlighting its scalability. oriprobe.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conditions | Reaction Time | Yield | Reference |
| Annulation of 2-aminopyrazine with α-bromoketone | Microwave, H₂O-IPA | Minutes | Excellent | acs.org |
| Condensation of 2-aminopyridine with phenacyl bromide | Microwave, Basic medium | 60 seconds | Up to 99% | researchgate.net |
| Multicomponent Reaction | Microwave, DME | 10 minutes (coupling step) | Good | nih.gov |
| Cyclization | Microwave | 20 minutes | Up to 90% | oriprobe.com |
Catalyst-Free Approaches and Green Chemistry Principles
In line with the principles of green chemistry, significant efforts have been made to develop catalyst-free and environmentally benign synthetic routes to the imidazo[1,2-a]pyrazine core. These methods aim to minimize hazardous waste and improve safety and efficiency.
A notable example is the catalyst-free heteroannulation of 2-aminopyrazines with α-bromoketones. acs.org This reaction proceeds efficiently under microwave irradiation using green solvents like a water-isopropanol mixture, avoiding the need for a metal or acid catalyst. acs.orgacs.org Similarly, solvent-free, or "neat," conditions have been reported for the condensation of 2-aminopyridines with α-haloketones, providing the products in good to excellent yields without any additional catalyst or solvent. scielo.br
The use of greener catalysts is another important aspect. Molecular iodine has been employed as an inexpensive, low-toxicity, and readily available catalyst for the three-component synthesis of imidazo[1,2-a]pyrazine and pyridine (B92270) derivatives at room temperature. nih.govrsc.org This method offers good yields and a simple workup procedure. nih.gov Furthermore, deep eutectic solvents (DES), which are biodegradable and environmentally compatible, have been used as a medium for the catalyst-free Groebke multicomponent reaction to afford imidazo[1,2-a]pyridines in good yields. researchgate.net
C-H Functionalization Strategies for Direct Derivatization
Direct C-H functionalization offers an atom-economical approach to derivatizing the imidazo[1,2-a]pyrazine scaffold, avoiding the need for pre-functionalized starting materials. Calculation-assisted studies have enabled the development of highly regioselective functionalization methods for this heterocycle. rsc.orgrsc.org
Specifically for 6-chloroimidazo[1,2-a]pyrazine, regioselective metalations using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) like TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl allow for the introduction of various electrophiles at specific positions on the ring system. rsc.orgrsc.org For example, using TMPMgCl·LiCl leads to selective magnesiation at the C-3 position, while using TMP₂Zn·2MgCl₂·2LiCl under different conditions can direct zincation to the C-5 position. rsc.orgrsc.org This allows for the synthesis of polyfunctionalized imidazopyrazines. These organometallic intermediates can be quenched with a wide range of electrophiles to install new functional groups. rsc.org
Furthermore, the chlorine substituent at the C-6 position can be replaced via palladium-catalyzed Negishi cross-coupling reactions with functionalized organozinc reagents, enabling the introduction of aryl and other groups at this position. rsc.orgrsc.org
Table 4: Regioselective C-H Metalation of 6-Chloroimidazo[1,2-a]pyrazine
| Reagent | Position of Metalation | Subsequent Reaction | Reference |
| TMPMgCl·LiCl | C-3 | Quenching with electrophiles | rsc.orgrsc.org |
| TMP₂Zn·2MgCl₂·2LiCl | C-5 | Quenching with electrophiles | rsc.org |
| - | C-6 (Cl position) | Pd-catalyzed Negishi cross-coupling | rsc.orgrsc.org |
Purification and Isolation Techniques for Imidazo[1,2-a]pyrazine Compounds
The purification and isolation of imidazo[1,2-a]pyrazine compounds are critical steps to obtain products of high purity. The chosen technique often depends on the physical properties of the target compound and the nature of the impurities from the reaction mixture.
Chromatography is the most widely employed method. Flash column chromatography using silica (B1680970) gel with a mobile phase, typically a mixture of hexane (B92381) and ethyl acetate, is a standard procedure for purifying crude reaction residues. acs.orgmdpi.com
Crystallization and Precipitation offer simpler, non-chromatographic alternatives when applicable. In some syntheses, the desired imidazo[1,2-a]pyrazine product is insoluble in the reaction medium and precipitates out. rsc.org In such cases, a simple filtration is sufficient to isolate the pure product, which can be washed with a suitable solvent like water or ethyl acetate. researchgate.netrsc.org Recrystallization from an appropriate solvent system is another common technique to enhance purity. researchgate.net
Extraction Methods are routinely used during the workup process. This typically involves diluting the reaction mixture with water and extracting the product into an organic solvent like ethyl acetate. The combined organic layers are then dried and concentrated under reduced pressure. acs.org For specialized applications, fluorous solid-phase extraction (F-SPE) has been used, particularly when fluorous tags are incorporated into the synthetic strategy, allowing for efficient separation of the tagged product. nih.gov
Biological Activity Spectrum and Therapeutic Potential
Antimicrobial and Antibacterial Activities
The imidazo[1,2-a]pyrazine (B1224502) scaffold has been extensively investigated for its potential to combat bacterial infections, including those caused by drug-resistant strains. Research has highlighted its activity against a range of pathogens through various mechanisms of action.
Inhibition of Bacterial Type IV Secretion Systems (e.g., VirB11 ATPase HP0525)
A promising strategy in the development of novel antibacterial agents is the inhibition of bacterial secretion systems, which are crucial for the virulence of many Gram-negative bacteria. nih.gov The Type IV Secretion System (T4SS) is a key player in the pathogenesis of bacteria such as Helicobacter pylori, facilitating the translocation of toxic proteins into host cells. nih.gov The VirB11 ATPase HP0525 is an essential component of the T4SS, providing the necessary energy for the secretion process. nih.gov
Derivatives of 8-amino-imidazo[1,2-a]pyrazine have been identified as potent inhibitors of the HP0525 ATPase. nih.govresearchgate.netnih.gov Synthetic routes have been developed to produce both 2- and 3-aryl substituted imidazo[1,2-a]pyrazines, allowing for the exploration of structure-activity relationships. nih.govresearchgate.net These compounds represent a novel class of potential antibacterial agents that function by disrupting bacterial virulence rather than directly killing the bacteria, which may slow the development of drug resistance. nih.gov Patents have been filed for substituted 8-amino-imidazo[1,2-a]pyrazines, including those with chloro substitutions, for their use as antibacterial agents targeting the VirB11 ATPase. google.com
Table 1: Imidazo[1,2-a]pyrazine Derivatives as HP0525 Inhibitors
| Compound Class | Target | Mechanism of Action | Potential Application |
|---|
Activity Against Mycobacterial Strains (e.g., Mycobacterium tuberculosis)
Tuberculosis remains a significant global health threat, and the emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of new therapeutic agents. nih.gov The imidazo[1,2-a]pyridine (B132010) scaffold, structurally related to imidazo[1,2-a]pyrazines, has yielded potent anti-TB agents. nih.gov For instance, imidazo[1,2-a]pyridine-3-carboxamides have demonstrated low nanomolar potency against replicating Mtb. nih.gov
Furthermore, 3-amino-imidazo[1,2-a]pyridines have been identified as a novel class of Mycobacterium tuberculosis glutamine synthetase inhibitors, representing a new approach to targeting Mtb. nih.govdiva-portal.org A scaffold hopping approach has also led to the development of imidazo[1,2-a]pyridine-3-carboxy-substituted hydrazides with enhanced activity against isoniazid-resistant Mtb, potentially by targeting the cytochrome bcc-aa3 supercomplex. mdpi.com While these findings are on the closely related imidazo[1,2-a]pyridine core, they suggest that the imidazo[1,2-a]pyrazine scaffold holds promise for the development of new antitubercular drugs. Conversely, a study on a series of 5-amino-N-phenylpyrazine-2-carboxamides found them to be ineffective against various mycobacterial strains, including M. tuberculosis H37Rv. prolekare.cz
Table 2: Antimycobacterial Activity of Imidazo[1,2-a]pyridine/pyrazine (B50134) Derivatives
| Compound Class | Target/Mechanism | Activity |
|---|---|---|
| Imidazo[1,2-a]pyridine-3-carboxamides | Unknown | Potent against replicating M. tuberculosis nih.gov |
| 3-Amino-imidazo[1,2-a]pyridines | Glutamine synthetase inhibition | Inhibition of M. tuberculosis glutamine synthetase nih.govdiva-portal.org |
| Imidazo[1,2-a]pyridine-3-carboxy-substituted hydrazides | Possible cytochrome bcc-aa3 supercomplex inhibition | Enhanced activity against isoniazid-resistant M. tuberculosis mdpi.com |
Evaluation of Antibiofilm Properties
Bacterial biofilms are a significant challenge in the treatment of chronic infections due to their inherent resistance to antibiotics. The development of agents that can inhibit biofilm formation or eradicate existing biofilms is a critical area of research. While specific studies on the antibiofilm properties of 5-Chloroimidazo[1,2-a]pyrazin-3-amine are not yet prevalent, research on related heterocyclic compounds provides a basis for future investigation. For example, derivatives of 1,2,3,5-tetrazine (B1252110) linked to a benzothiazole (B30560) moiety have shown significant antibiofilm activity against several pathogenic bacteria. nih.gov Similarly, 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles have demonstrated the ability to inhibit biofilm formation in multidrug-resistant pathogens. nih.gov These findings suggest that the imidazo[1,2-a]pyrazine scaffold could be a promising platform for the design of new antibiofilm agents.
Anticancer and Antiproliferative Effects
The imidazo[1,2-a]pyrazine core is a privileged scaffold in the design of anticancer agents, with derivatives showing potent activity against a variety of cancer cell lines through the inhibition of key cellular pathways.
Inhibition of Key Kinase Targets (e.g., PI3K, CDK9, Mps1, EphB4)
Kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The imidazo[1,2-a]pyrazine scaffold has been successfully utilized to develop inhibitors for several important cancer-related kinases.
PI3K Inhibition: The phosphoinositide-3-kinase (PI3K) signaling pathway is frequently overactive in human cancers. Novel series of imidazo[1,2-a]pyrazines have been developed as potent PI3K inhibitors. tsijournals.com
CDK9 Inhibition: Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription and a validated target in cancer therapy. Imadazopyrazine derivatives have been identified as a first-in-class CDK9 inhibitors. nih.gov One such derivative, 2-phenylimidazopyrazin-3-amine, exhibited submicromolar IC50 values and potent antiproliferative effects against various cancer cell lines. nih.gov Further optimization led to compounds with even greater potency. nih.gov
Mps1 Inhibition: Monopolar spindle 1 (Mps1) is a mitotic kinase overexpressed in several cancers. Imidazopyrazines, such as N-cyclopropyl-4-{8-(isobutylamino)imidazo[1,2-a]pyrazin-3-yl}benzamide, have been identified as novel inhibitors of Mps1, leading to mitotic disruption and cancer cell death.
EphB4 Inhibition: The receptor tyrosine kinase EphB4 is upregulated in many cancers and plays a role in angiogenesis. Diarylurea derivatives of imidazo[1,2-a]pyrazine have been discovered as nanomolar inhibitors of EphB4, also showing activity against other angiogenesis-related kinases.
Table 3: Imidazo[1,2-a]pyrazine Derivatives as Kinase Inhibitors
| Kinase Target | Compound Class/Example | Biological Effect |
|---|---|---|
| PI3K | Imidazo[1,2-a]pyrazines | Inhibition of PI3K signaling pathway tsijournals.com |
| CDK9 | 2-Phenylimidazopyrazin-3-amine | Inhibition of transcription, antiproliferative effects nih.govnih.gov |
| Mps1 | N-cyclopropyl-4-{8-(isobutylamino)imidazo[1,2-a]pyrazin-3-yl}benzamide | Mitotic perturbation and cancer cell death |
Modulation of Immunostimulatory Pathways (e.g., ENPP1 Inhibitors for cGAS-STING Pathway Activation)
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an immune response. nih.gov Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a negative regulator of this pathway. Inhibition of ENPP1 can enhance the immune response, making it a promising target for cancer immunotherapy.
Recently, imidazo[1,2-a]pyrazine derivatives have been identified as highly potent and selective inhibitors of ENPP1. These inhibitors have been shown to enhance the expression of downstream target genes of the STING pathway. This suggests that compounds based on the imidazo[1,2-a]pyrazine scaffold could be developed as novel cancer immunotherapeutics. In a related context, certain imidazo[1,2-a]pyrazines have also been investigated as selective antagonists of Toll-like receptor 7 (TLR7), another key player in the innate immune system. nih.gov
Table 4: Imidazo[1,2-a]pyrazine Derivatives in Immunomodulation
| Target | Compound Class | Mechanism of Action | Therapeutic Potential |
|---|---|---|---|
| ENPP1 | Imidazo[1,2-a]pyrazines | Inhibition of ENPP1, leading to activation of the cGAS-STING pathway | Cancer immunotherapy |
Impact on Tumor Microenvironment Regulation
The tumor microenvironment (TME) plays a critical role in cancer progression and response to therapy. A key mechanism of immunosuppression within the TME involves the adenosine (B11128) signaling pathway. High concentrations of extracellular adenosine in the TME activate A2A adenosine receptors (A2AAR) on immune cells, suppressing their antitumor activity. nih.gov
Blockade of the A2AAR is a promising strategy for cancer immunotherapy, as it can help reverse the immunosuppressive nature of the TME. nih.gov Research into a related scaffold, benzo nih.govlookchem.comimidazo[1,2-a]pyrazin-1-amine derivatives, has shown that these compounds can act as potent A2AAR antagonists. drugbank.com This action activates an immunostimulatory response, and one potent compound from this series significantly inhibited triple-negative breast cancer growth in a mouse model by reversing the immunosuppressive TME. drugbank.com Overexpression of A2AAR has been associated with aggressive clinical features and an immunosuppressive TME in human breast cancer, further highlighting the importance of this target. frontiersin.org These findings suggest that compounds based on the imidazo[1,2-a]pyrazine core may have the potential to modulate the tumor microenvironment by targeting adenosine-mediated immunosuppression.
Differential Cellular Activity and Selectivity in Cancer Cell Lines
Derivatives of the imidazo[1,2-a]pyrazine scaffold have demonstrated significant and selective cytotoxic effects against a variety of cancer cell lines. This differential activity is a crucial attribute for potential anticancer agents.
One study detailed a series of novel imidazo[1,2-a]pyrazine derivatives designed as tubulin polymerization inhibitors. nih.gov These compounds showed potent anti-proliferative activities, with IC₅₀ values ranging from nanomolar to micromolar concentrations across a panel of human cancer cell lines, including liver (HepG-2), colon (HCT-116), lung (A549), and breast (MDA-MB-231) cancer. nih.gov Notably, compound TB-25 was particularly effective against HCT-116 cells with an IC₅₀ of 23 nM. nih.gov Mechanism studies confirmed that this compound inhibited tubulin polymerization, induced cell cycle arrest at the G2/M phase, and triggered apoptosis. nih.gov
Another investigation into 3-aminoimidazo[1,2-α]pyridine/pyrazine derivatives identified compounds that significantly inhibited cancer cells with high selectivity over normal cells. researchgate.net Furthermore, a function-oriented synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-b]pyridazine (B131497) derivatives yielded potent dual inhibitors of PI3K/mTOR, a signaling pathway frequently activated in human cancers. drugbank.com A lead compound from this series, compound 42 , showed excellent inhibitory activity against PI3Kα (IC₅₀ = 0.06 nM) and mTOR (IC₅₀ = 3.12 nM) and exhibited significant anti-tumoral effects both in vitro and in vivo. drugbank.com
Conversely, some imidazo[1,2-a]pyrazine derivatives have shown low cytotoxicity against certain cancer cell lines, such as HeLa and MCF7, which underscores the high degree of structural specificity required for potent anticancer activity. tsijournals.com
Table 1: In Vitro Anticancer Activity of Selected Imidazo[1,2-a]pyrazine Derivatives
| Compound | Cell Line | Activity (IC₅₀) | Target/Mechanism | Source |
|---|---|---|---|---|
| TB-25 | HCT-116 (Colon) | 23 nM | Tubulin Polymerization Inhibition | nih.gov |
| TB-25 | HepG-2 (Liver) | 0.14 µM | Tubulin Polymerization Inhibition | nih.gov |
| TB-25 | A549 (Lung) | 0.11 µM | Tubulin Polymerization Inhibition | nih.gov |
| TB-25 | MDA-MB-231 (Breast) | 0.11 µM | Tubulin Polymerization Inhibition | nih.gov |
| Compound 42 | PI3Kα (Enzyme) | 0.06 nM | PI3K/mTOR Inhibition | drugbank.com |
| Compound 42 | mTOR (Enzyme) | 3.12 nM | PI3K/mTOR Inhibition | drugbank.com |
Anti-Inflammatory and Immunomodulatory Properties
The imidazo[1,2-a]pyrazine scaffold and its relatives are known to possess anti-inflammatory and immunomodulatory capabilities, primarily through the inhibition of key signaling molecules and pathways involved in the inflammatory response.
Inhibition of Inflammatory Signaling Pathways (e.g., NF-ĸB, TNF-α Production)
Tumor Necrosis Factor-alpha (TNF-α) is a critical cytokine involved in systemic inflammation. The inhibition of its production is a key target for anti-inflammatory therapies. Research on the related imidazo[1,2-a]pyridine scaffold has yielded potent inhibitors of TNF-α. One study described novel imidazo[1,2-a]pyridine-N-glycinyl-hydrazone derivatives designed specifically as inhibitors of TNF-α production. nih.gov Another report identified hexahydroimidazo[1,2-a]pyridines that inhibit the inducible TNF-α promoter activity in T cells and TNF-α production in myelomonocytic U937 cells, with the most potent compound having an IC₅₀ value of 4.6 µM. nih.gov
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. While some imidazo-fused heterocycles have been explored as inhibitors of the upstream IKK kinases, which activate NF-κB, activity is highly dependent on specific structural features. For example, certain imidazo[1,2-a]quinoxaline (B3349733) derivatives were found to lack inhibitory activity against IKK1 and IKK2, possibly due to the absence of specific substituents required for binding. researchgate.net
Modulation of B-cell Activation (e.g., Bruton's Tyrosine Kinase (BTK) Inhibition)
Bruton's Tyrosine Kinase (BTK) is a critical enzyme in the B-cell receptor signaling pathway, making it an important target for diseases involving B-cell activity, such as certain cancers and autoimmune disorders. nih.govnih.gov The potential for the imidazo[1,2-a]pyrazine scaffold to inhibit BTK has been explored. A patent discloses imidazo[1,2-a]pyrazin-8-ylamines, which differ in the position of the amine group from the title compound, as inhibitors of BTK activity for use in treating cancer and autoimmune diseases. google.com
Furthermore, research on a closely related isomeric scaffold, 8-amino-imidazo[1,5-a]pyrazine, has produced potent and reversible BTK inhibitors. nih.gov Another related class, imidazo[1,2-b]pyridazine derivatives, has also yielded highly selective and irreversible BTK inhibitors with potent enzymatic inhibition (IC₅₀ = 1.3 nM) and significant tumor growth inhibition in animal models. nih.govbohrium.com These findings collectively suggest that the broader imidazo-pyrazine and related fused heterocyclic families are promising scaffolds for the development of BTK inhibitors.
Neurological and Central Nervous System (CNS) Activities
The unique chemical properties of the imidazo[1,2-a]pyrazine core have also led to its investigation for neurological disorders, particularly those involving the modulation of excitatory neurotransmission.
AMPA Receptor Modulation (e.g., Selective for TARP γ-8 Negative Modulators)
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a primary mediator of fast excitatory signaling in the brain. nih.gov Its function is modulated by auxiliary subunits, including Transmembrane AMPA Receptor Regulatory Proteins (TARPs). TARP γ-8 is notably enriched in the hippocampus, and its selective modulation is a therapeutic strategy for conditions like epilepsy. nih.gov
A significant breakthrough identified the imidazo[1,2-a]pyrazine class as selective negative modulators of AMPA receptors that are associated with TARP γ-8. nih.govacs.orgacs.org A high-throughput screening campaign first identified an imidazopyrazine compound as a promising and selective hit. acs.org Subsequent optimization of this scaffold led to the development of subnanomolar, brain-penetrant leads. acs.orgnih.gov For instance, the addition of a 4-fluoropiperidine (B2509456) group at the C-8 position resulted in a compound with exceptional potency (IC₅₀ = 100 pM) for the GluA1o-γ-8 fusion construct. lookchem.com These compounds function by partially disrupting the protein-protein interaction between the TARP γ-8 subunit and the main pore-forming subunit of the AMPA receptor ion channel. nih.gov This selective negative modulation in the hippocampus can reduce neuronal hyperexcitability, offering a potential treatment for seizures with an improved therapeutic profile compared to non-selective drugs. nih.govlookchem.com
Table 2: Potency of Imidazo[1,2-a]pyrazine Derivatives as TARP γ-8 Selective AMPAR Negative Modulators
| Compound | Structure Modification | Potency (IC₅₀) on GluA1o-γ-8 | Source |
|---|---|---|---|
| 11 | C-8 Morpholine | 300 pM | lookchem.com |
| 14 | C-8 4-Fluoropiperidine | 100 pM | lookchem.com |
Neuroprotective Effects
While direct studies labeling this compound as a neuroprotective agent are not prevalent, research into the broader imidazo[1,2-a]pyrazine class indicates mechanisms relevant to neurological function. Derivatives of imidazo[1,2-a]pyrazine have been identified as selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors associated with the transmembrane AMPAR regulatory protein γ-8. nih.gov These receptors are crucial for mediating fast synaptic transmission in the central nervous system and play a key role in synaptic plasticity. nih.gov
Furthermore, certain imidazo[1,2-a]pyrazine derivatives have been shown to induce apoptosis, a process of programmed cell death. nih.gov The ability of these compounds to induce apoptosis is linked to their capacity to increase cyclic AMP (cAMP) levels through the inhibition of phosphodiesterase. nih.gov The modulation of such fundamental cellular processes is a key area of investigation in the search for treatments for neurodegenerative disorders.
Other Pharmacological Activities
The imidazo[1,2-a]pyrazine scaffold has been a fruitful basis for the discovery of various other pharmacological activities.
Several studies have highlighted the antioxidant capabilities of imidazo[1,2-a]pyrazine derivatives. A series of these compounds were synthesized and evaluated for their free radical scavenging activity, with several demonstrating promising results comparable to the standard antioxidant, ascorbic acid. tsijournals.com The investigation into 6,8-(diaryl)imidazo[1,2-a]pyrazin-3(7H)-ones also confirmed that diarylimidazopyrazinones and their precursor diarylaminopyrazines are effective antioxidants in vivo, offering protection against microvascular damage during ischemia/reperfusion events.
The antiviral potential of the imidazo-fused heterocyclic systems is well-documented. Specifically, imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of the influenza virus. One such derivative, designated A4, demonstrated robust, broad-spectrum anti-influenza activity, including against oseltamivir-resistant strains. nih.gov The mechanism of action for this compound involves binding to the viral nucleoprotein (NP), causing it to cluster and preventing its accumulation in the nucleus. nih.gov
In addition to anti-influenza activity, novel imadazo[1,2-a]pyrazine derivatives have been evaluated for their effects against human coronavirus 229E (HCoV-229E). One derivative showed potent anti-coronaviral activity, with docking studies suggesting a high affinity for the COVID-19 main protease enzyme. The closely related imidazo[1,2-a]pyridine scaffold has also yielded compounds with high activity against human cytomegalovirus and varicella-zoster virus.
Research into the anthelmintic properties of this chemical family has primarily focused on the imidazo[1,2-a]pyridine scaffold, a structurally similar "privileged structure" in medicinal chemistry. Studies from as early as 1972 described imidazo[1,2-a]pyridine derivatives as anthelmintic agents, with activity demonstrated against Trichostrongyloidea in sheep. nih.govacs.org This activity highlights the potential of the broader imidazo-fused heterocyclic class in developing new treatments for parasitic worm infections.
The imidazo[1,2-a]pyrazine scaffold and its isosteres are potent kinase inhibitors, a class of molecules that can block the action of specific protein kinases and are crucial in cancer therapy and the treatment of inflammatory diseases.
IRAK4: While direct inhibition by this compound is not specified, the related imidazo[1,2-b]pyridazine scaffold has yielded potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). researchgate.net IRAK4 is a key enzyme in immune signaling, making its inhibitors promising therapeutic agents. researchgate.net
GSK-3: Derivatives of imidazo[1,2-b]pyridazine have also been developed as potent and brain-penetrant inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). nih.gov This enzyme is implicated in a variety of conditions, including Alzheimer's disease and type 2 diabetes. nih.gov
FGFR: The Fibroblast Growth Factor Receptor (FGFR) family is a key regulator of cellular processes, and its inhibition is a target in cancer therapy. While various heterocyclic compounds act as FGFR inhibitors, specific data for this compound was not prominent in the reviewed literature. However, inhibition of the FGF/FGFR system has been shown to induce apoptosis in lung cancer cells. mdpi.com
Pim Kinase: A family of imidazo[1,2-b]pyridazines has been identified as specific inhibitors of PIM kinases with low nanomolar potency. semanticscholar.orgresearchgate.net These kinases are considered potential targets for treating hematopoietic malignancies. semanticscholar.org The inhibitors were found to be ATP competitive but not ATP mimetic, which accounts for their enhanced selectivity. semanticscholar.org
DAPK: Information regarding the inhibition of Death-Associated Protein Kinase (DAPK) by imidazo[1,2-a]pyrazine derivatives was not found in the reviewed search results.
Other Kinases: Imidazo[1,2-a]pyrazine-based compounds have been successfully developed as potent inhibitors of Aurora kinases , which play a key role in mitosis and are overexpressed in many human cancers. nih.govnih.govresearchgate.net Optimization of this scaffold led to inhibitors with improved oral bioavailability and selectivity. nih.gov
| Kinase Target | Scaffold | Key Findings | Reference |
|---|---|---|---|
| IRAK4 | Imidazo[1,2-b]pyridazine | Potent inhibitors identified for potential treatment of mutant MYD88 DLBCL. | researchgate.net |
| GSK-3β | Imidazo[1,2-b]pyridazine | Brain-penetrant inhibitors that lowered phosphorylated tau in an Alzheimer's disease model. | nih.gov |
| Pim Kinase | Imidazo[1,2-b]pyridazine | Selective, low nanomolar inhibitors with antileukemic activity. | semanticscholar.orgresearchgate.net |
| Aurora Kinases | Imidazo[1,2-a]pyrazine | Potent inhibitors demonstrating anti-tumor activity in xenograft models. | nih.govnih.govresearchgate.net |
Derivatives of the imidazo[1,2-a]pyrazine scaffold have been reported to possess both antiulcer and cardiac-stimulating properties. tsijournals.com Research on the related imidazo[1,2-a]pyridine class has identified compounds with gastric antisecretory and cytoprotective properties, suggesting a mechanism that may involve the inhibition of the H+/K+-ATPase enzyme.
In isolated guinea-pig atria, imidazo[1,2-a]pyrazine derivatives demonstrated potent positive inotropic (affecting the force of muscular contractions) and chronotropic (affecting the heart rate) activities. The biological equivalence of imidazo[1,2-a]pyrazines with imidazo[4,5-c]pyridines in terms of inotropic activity has been demonstrated, with specific derivatives identified as potent inotropic agents both in vitro and in vivo. nih.gov
Elucidation of Molecular Mechanisms of Action
Ligand-Target Interactions and Binding Site Analysis
The therapeutic potential of imidazo[1,2-a]pyrazine (B1224502) derivatives is rooted in their ability to bind with high affinity to the active sites of specific protein kinases. The core structure serves as a versatile scaffold that can be chemically modified to achieve desired selectivity and potency. Lead optimization of these compounds is often guided by analyzing their binding mode within the target's ATP-binding pocket. nih.gov For instance, the imidazo[1,2-a]pyrazine core of Aurora kinase inhibitors was developed based on its interaction with the enzyme's active site, leading to potent, picomolar-range inhibitors. nih.gov The planar, bicyclic nature of the imidazo[1,2-a]pyrazine ring system allows it to function as a hinge-binder, a common motif for kinase inhibitors, forming critical hydrogen bonds with backbone residues of the kinase hinge region. Substitutions at various positions on the ring system project into different pockets of the ATP-binding site, allowing for the fine-tuning of inhibitory activity and selectivity against different kinases.
Enzyme Inhibition Kinetics and Characterization (e.g., ATPase, Kinase Assays)
Derivatives of the imidazo[1,2-a]pyrazine and the closely related imidazo[1,2-a]pyridine (B132010) scaffolds have demonstrated potent inhibitory activity against several key enzymes involved in cell proliferation and survival. nih.gov These compounds are particularly noted as inhibitors of protein kinases, which are crucial regulators of cellular processes. nih.gov
Kinase inhibition is a primary mechanism of action. For example, certain imidazo[1,2-a]pyrazine derivatives have been identified as potent dual inhibitors of Aurora A and Aurora B kinases. nih.gov One such optimized compound, SCH 1473759, exhibited dissociation constants (Kd) of 0.02 nM and 0.03 nM for Aurora A and Aurora B, respectively, and demonstrated an IC₅₀ of 25 nM in a cellular assay measuring the phosphorylation of histone H3, a downstream target of Aurora B. nih.gov
Furthermore, the imidazo[1,2-a]pyrazine scaffold has been successfully utilized to develop inhibitors for Cyclin-Dependent Kinase 9 (CDK9). nih.gov In a study, a derivative with a pyridin-4-yl group at position 2 and a benzyl (B1604629) group at position 3 of the imidazo[1,2-a]pyrazine core showed a CDK9 inhibitory IC₅₀ of 0.16 µM. nih.gov The inhibitory activity against CDK9 correlated with the compounds' cytotoxic effects on various cancer cell lines. nih.gov The related imidazo[1,2-a]pyridine scaffold has also yielded potent inhibitors of Phosphoinositide 3-kinase (PI3K), with one derivative showing an IC₅₀ of 2 nM against the PI3Kα isoform. nih.gov
The table below summarizes the inhibitory activities of various imidazo[1,2-a]pyrazine and related derivatives against different kinases.
| Scaffold | Derivative | Target Kinase | Inhibition Metric (IC₅₀/Kd) | Reference |
| Imidazo[1,2-a]pyrazine | SCH 1473759 | Aurora A | Kd = 0.02 nM | nih.gov |
| Imidazo[1,2-a]pyrazine | SCH 1473759 | Aurora B | Kd = 0.03 nM | nih.gov |
| Imidazo[1,2-a]pyrazine | Compound 3c | CDK9 | IC₅₀ = 0.16 µM | nih.gov |
| Imidazo[1,2-a]pyridine | Bioisosteric 1,2,4-oxadiazole (B8745197) derivative | PI3Kα | IC₅₀ = 2 nM | nih.gov |
This table is interactive. You can sort and filter the data.
Cellular Pathway Modulation and Signal Transduction
The enzymatic inhibition described above translates into significant disruptions of major cellular signaling pathways that govern cell growth, survival, and death.
Investigation of PI3K/AKT/mTOR Pathway Disruptions
The PI3K/AKT/mTOR signaling pathway is one of the most frequently overactivated pathways in human cancers, playing a central role in cell proliferation and survival. nih.gov The imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine scaffolds are recognized as effective platforms for developing inhibitors of this pathway. nih.govnih.gov By inhibiting PI3K, these compounds prevent the downstream activation of AKT and mTOR, two critical kinases that promote cell growth and suppress apoptosis. nih.gov For example, a novel imidazo[1,2-a]pyridine derivative was shown to effectively inhibit the AKT/mTOR pathway in melanoma and cervical cancer cells. nih.gov This inhibition is a key mechanism behind the observed anti-cancer activity, as it halts the pro-survival signals that are constitutively active in many tumors. nih.gov
Effects on Cell Cycle Progression and Regulation
Disruption of critical signaling pathways by imidazo[1,2-a]pyrazine-related compounds has direct consequences on cell cycle progression. The inhibition of kinases like CDK9 or the downstream effectors of the PI3K/AKT pathway can lead to cell cycle arrest. nih.govnih.gov For instance, treatment of cancer cells with an imidazo[1,2-a]pyridine derivative that inhibits the AKT/mTOR pathway resulted in G₂/M phase cell cycle arrest. nih.gov This arrest was supported by the observed reduction in the protein levels of cyclin B, a key regulator of the G₂/M transition. nih.gov By preventing cells from progressing through the cell cycle, these compounds effectively halt tumor cell proliferation.
Induction of Programmed Cell Death Pathways (Apoptosis)
A primary outcome of treatment with imidazo[1,2-a]pyrazine and related compounds is the induction of apoptosis, or programmed cell death. nih.gov This effect is often a direct result of inhibiting pro-survival pathways like PI3K/AKT. Studies on copper-imidazo[1,2-a]pyridine complexes have shown that they are effective inducers of apoptosis in colorectal cancer cells. nih.gov The mechanism involves the activation of the intrinsic apoptotic pathway, which is characterized by several key events:
Loss of Mitochondrial Membrane Potential: The compounds trigger a decrease in the mitochondrial membrane potential, a critical early step in the intrinsic apoptotic cascade. nih.gov
Caspase Activation: This leads to the activation of initiator caspase-9, followed by the activation of executioner caspases-3/7. nih.gov The absence of caspase-8 activation confirmed the pathway was intrinsic. nih.gov
Modulation of Apoptotic Proteins: The expression of anti-apoptotic proteins such as Bcl-2 and Bcl-x was decreased, while the expression of pro-apoptotic proteins like the TRAIL-R2/DR5 death receptor was increased. nih.gov
The table below details the modulation of key apoptosis-related proteins by copper-imidazo[1,2-a]pyridine complexes in HT-29 cells. nih.gov
| Protein Family | Protein Name | Effect of Treatment | Reference |
| Caspases | Caspase-9 | Activity Increased | nih.gov |
| Caspases | Caspase-3/7 | Activity Increased | nih.gov |
| Caspases | Caspase-8 | No Activity Change | nih.gov |
| Bcl-2 Family | Bcl-2 | Expression Decreased | nih.gov |
| Bcl-2 Family | Bcl-x | Expression Decreased | nih.gov |
| IAP Family | XIAP, cIAP1, Livin | Expression Decreased | nih.gov |
This table is interactive. You can sort and filter the data.
Gene Expression Modulation (e.g., STING Pathway Downstream Targets)
The cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an immune response. nih.gov Activation of STING leads to the phosphorylation of transcription factors that induce the expression of type I interferons (IFNs) and other inflammatory cytokines and chemokines, such as CXCL10. nih.gov These molecules are crucial for mounting an anti-tumor immune response. nih.gov While direct modulation of the STING pathway by 5-Chloroimidazo[1,2-a]pyrazin-3-amine has not been explicitly detailed, the pathway represents a key target for novel cancer therapeutics. Modulating this pathway can significantly alter the gene expression profile within the tumor microenvironment. For example, treatment of cancer cell lines with STING agonists has been shown to stimulate the gene expression of IFN-β and CXCL10. nih.gov Conversely, inhibitors of the downstream kinases TBK1/IKK can downregulate the expression of these same genes. nih.gov Therefore, compounds that can activate or inhibit this pathway have the potential to profoundly modulate anti-tumor immunity by altering the expression of these critical downstream target genes.
Phenotypic Screening and Target Deconvolution Strategies
The exploration of the biological activities of novel chemical entities such as this compound often commences with broad, unbiased screening approaches. Phenotypic screening, a cornerstone of modern drug discovery, allows for the identification of compounds that elicit a desired cellular or organismal response without prior knowledge of the molecular target. This strategy is particularly valuable for complex diseases where the underlying biology is not fully understood. Following the identification of a hit compound through phenotypic screening, the subsequent and often challenging step is target deconvolution, which aims to pinpoint the specific molecular target or targets responsible for the observed phenotype. While specific data on the phenotypic screening of this compound is not extensively available in public literature, the methodologies applied to the broader class of imidazo[1,2-a]pyrazines provide a clear framework for how its mechanism of action could be elucidated.
Phenotypic screening campaigns for imidazo[1,2-a]pyrazine derivatives have been successfully employed to uncover novel biological activities. For instance, a high-throughput screening (HTS) of a compound library led to the discovery of imidazo[1,2-a]pyrazines as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein γ-8. nih.gov In this study, compounds were initially screened for their ability to block glutamate-induced calcium flux in engineered HEK-293 cells, a clear phenotypic readout. nih.gov
Another example of a successful phenotypic screen identified the imidazo[1,2-a]pyrazine derivative A4 as a potent and broad-spectrum anti-influenza agent. nih.gov The initial screen was likely designed to identify compounds that inhibit viral replication in cell culture, a classic phenotypic assay. Subsequent investigations revealed that A4 induces the clustering of the viral nucleoprotein (NP) and prevents its accumulation in the nucleus, a key step in the viral life cycle. nih.gov
The cytotoxicity of various imidazo[1,2-a]pyrazine derivatives has also been assessed through phenotypic assays against different cancer cell lines. For example, a series of newly synthesized imidazo[1,2-a]pyrazine compounds were screened for their in vitro anticancer properties against laryngeal, hepatocellular, skin, and breast cancer cell lines using the MTT assay, which measures cell viability. rsc.org
Once a compound like a derivative of this compound demonstrates a consistent and potent effect in a phenotypic screen, the process of target deconvolution begins. This is a critical step to understand the compound's mechanism of action, optimize its activity, and predict potential off-target effects. Several strategies can be employed for target deconvolution, many of which have been applied to the imidazo[1,2-a]pyrazine scaffold. technologynetworks.compelagobio.com
Common Target Deconvolution Strategies:
Affinity Chromatography: This method involves immobilizing the small molecule (the "bait") on a solid support and then passing a cell lysate over it. Proteins that bind to the compound are captured and can then be identified, typically by mass spectrometry. technologynetworks.com
Expression Cloning and Phage Display: In this approach, libraries of proteins are expressed on the surface of bacteriophages. These phages are then screened for their ability to bind to the immobilized compound of interest. technologynetworks.com
Biochemical Suppression: This technique involves using the compound to inhibit a specific biochemical activity in a cell extract. The extract is then fractionated to identify the protein or protein complex whose inhibition is responsible for the observed effect. technologynetworks.com
Computational Approaches: As seen with some imidazo[1,2-a]pyrazine derivatives, once a potential target is identified, molecular docking simulations can be used to predict the binding mode and affinity of the compound to the target protein. nih.gov
Proteome-Wide Profiling: Advanced techniques like the Cellular Thermal Shift Assay (CETSA) allow for the unbiased identification of compound-target interactions within a living cell by measuring changes in protein thermal stability upon ligand binding. pelagobio.com
Knowledge Graph-Based Approaches: Emerging technologies utilize artificial intelligence and knowledge graphs of protein-protein interactions to narrow down potential targets from phenotypic screens, significantly speeding up the deconvolution process. nih.govresearchgate.net
In the case of the anti-influenza compound A4, after observing its effect on nucleoprotein localization, researchers used surface plasmon resonance (SPR) assays and molecular docking to confirm that A4 directly binds to the viral NP. nih.gov This provides a clear example of successful target deconvolution following a phenotypic screen.
While target-based screening, where compounds are tested against a known protein target, is also a valid drug discovery approach, phenotypic screening offers the advantage of identifying compounds with novel mechanisms of action. For instance, while some imidazo[1,2-a]pyrazines have been designed as inhibitors of specific kinases like Aurora-A or PI3K/mTOR, these efforts are often informed by initial broader screening data or a deep understanding of the target's role in disease. nih.govdrugbank.com
The following table summarizes the findings from phenotypic screens of various imidazo[1,2-a]pyrazine derivatives, illustrating the types of assays used and the diversity of potential therapeutic applications for this class of compounds.
| Compound Class | Phenotypic Screen | Finding | Reference |
| Imidazo[1,2-a]pyrazines | Glutamate-induced Ca2+ flux in HEK-293 cells | Identification of selective negative modulators of AMPARs associated with TARP γ-8 | nih.gov |
| Imidazo[1,2-a]pyrazine derivative A4 | Inhibition of influenza virus replication | Potent and broad-spectrum anti-influenza activity | nih.gov |
| Imidazo[1,2-a]pyrazine derivatives | MTT assay against various cancer cell lines | Cytotoxic effects against laryngeal, hepatocellular, skin, and breast cancer cells | rsc.org |
Structure Activity Relationship Sar Studies and Compound Optimization
Rational Design Principles for Imidazo[1,2-a]pyrazine (B1224502) Derivatives
The rational design of imidazo[1,2-a]pyrazine derivatives often begins with a known bioactive compound or a specific biological target. For instance, drawing inspiration from the antioxidant properties of coelenterazine (B1669285), which features an imidazo[1,2-a]pyrazin-3(7H)-one core, researchers have designed new analogs by modifying substituents at various positions to enhance specific activities. tsijournals.com A common synthetic strategy involves the condensation of α-aminopyrazines with α-halocarbonyl compounds, followed by electrophilic substitutions to create a library of derivatives for screening. nih.gov
In the context of kinase inhibition, such as for Aurora-A kinase, structure-based design is a key principle. nih.gov Co-crystallization of an initial imidazo[1,2-a]pyrazine derivative with the target protein provides crucial insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding. nih.gov This molecular-level understanding allows for the redesign of the template to improve potency and selectivity. nih.govnih.gov For example, molecular docking studies of an imidazo[1,2-a]pyrazine derivative with Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) revealed that the nitrogen atom on the imidazo[1,2-a]pyrazine core and the carbonyl group of an amide side chain form hydrogen bonds with key lysine (B10760008) residues in the target's binding site. acs.org
Function-oriented synthesis (FOS) is another powerful design principle applied to this scaffold. Based on previous research into PI3K/mTOR dual inhibitors, new series of imidazo[1,2-a]pyrazines and their bioisosteres, imidazo[1,2-b]pyridazines, were synthesized to target the PI3K-Akt-mTOR signaling pathway, which is frequently overactive in human cancers. nih.gov This approach focuses on synthesizing compounds with specific functionalities predicted to interact favorably with the desired target. nih.gov
Impact of Substituent Modifications on Biological Potency and Selectivity
The biological activity of imidazo[1,2-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. researchgate.net SAR studies systematically explore these modifications to optimize potency and selectivity.
For a series of imidazo[1,2-a]pyrazine-based ENPP1 inhibitors, initial screening identified hit compounds with moderate activity. acs.org Subsequent optimization focused on modifying different parts of the molecule. Analysis of the interactions showed that a phenyl group attached to an amide formed π-π stacking interactions, while a benzene (B151609) ring at the C-8 position engaged in a π-cation interaction. acs.org This detailed understanding guided the selection of new substituents to enhance these interactions.
In the development of antimalarial imidazopyrazines, peripheral changes around the core were found to be critical. The imidazopyrazine core, along with a C-3 phenyl group and an amide linker, was identified as the main pharmacophore responsible for activity against Plasmodium liver stages. nih.gov
The C-2 and C-3 positions of the imidazo[1,2-a]pyrazine ring are common sites for modification to modulate biological activity. tsijournals.com The C-3 position is particularly electron-rich and susceptible to attack by electrophiles or radicals, making it a prime location for introducing diverse functional groups. researchgate.net
In the pursuit of tubulin polymerization inhibitors, a series of novel imidazo[1,2-a]pyrazine derivatives were designed. nih.gov Mechanism studies revealed that the lead compound from this series effectively inhibited tubulin polymerization by fitting into the colchicine (B1669291) binding site. nih.gov This interaction is highly dependent on the specific functionalities at the C-2 and C-3 positions.
DFT (Density Functional Theory) calculations have been used to guide the regioselective functionalization of the scaffold. rsc.org These calculations can predict the most reactive sites for metalation, such as the C-3 position, allowing for the targeted introduction of substituents. rsc.org For example, regioselective magnesiation of 6-chloroimidazo[1,2-a]pyrazine (B1590719) occurs at the C-3 position, enabling the synthesis of various 3,6-disubstituted derivatives. rsc.org This control over substitution is crucial for systematically exploring the SAR at these positions.
The functionalization of the C-2 aryl group in 2-arylimidazo[1,2-a]pyridines (a closely related scaffold) has also been explored. The nitrogen atom at position 1 (N-1) can direct metal catalysts to facilitate ortho-C-H functionalization of the C-2 aryl ring, leading to a variety of substituted analogs. nih.gov
Halogenation is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. On the imidazo[1,2-a]pyrazine scaffold, the introduction of halogen atoms can significantly impact potency, selectivity, and pharmacokinetic profiles. acs.org
In the design of diarylamide and diarylurea derivatives with antiproliferative activity against melanoma, various imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine (B132010) scaffolds were explored. nih.gov The presence and position of halogens on the aryl rings were critical for achieving submicromolar IC50 values. nih.gov For instance, co-crystallization of the derivative 3-chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine with Aurora-A kinase highlighted the key interactions, leading to the design of more potent and selective inhibitors. nih.gov
Studies on related heterocyclic systems, such as benzo researchgate.netnih.govimidazo[1,2-a]pyrimidines, have systematically investigated the effect of halogenation. Introducing halogens at specific positions of the phenyl ring within the tricyclic core was anticipated to improve both pharmacodynamic and pharmacokinetic profiles. acs.org This strategy can lead to compounds with enhanced solubility and metabolic stability. acs.org Furthermore, facile methods for the regioselective halogenation of the core, for instance at the C-3 position using sodium chlorite (B76162) or bromite (B1237846), provide efficient routes to these important intermediates. rsc.org The metalation of 6-chloroimidazo[1,2-a]pyrazine demonstrates how a chloro-substituent can direct further functionalization of the scaffold. rsc.org
Scaffold Hopping and Analog Design Strategies for Improved Profiles
Scaffold hopping is a computational or rational design strategy used to identify novel core structures (scaffolds) that can mimic the key interactions of a known active compound while offering improved properties such as better selectivity, reduced toxicity, or novel intellectual property.
This strategy has been successfully applied to discover new modulators of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor. By searching for structures with shape and electrostatic similarity to known pyridone-based modulators, imidazo[1,2-a]pyridines were identified as a promising new scaffold. nih.gov Further exploration led to the discovery of imidazo[1,2-a]pyrazin-8-one derivatives as potent and selective positive allosteric modulators (PAMs) of the mGlu2 receptor. nih.gov This new scaffold was identified through computational searching of fragment databases and comparison with previously explored structures. nih.gov
Lead Optimization Approaches based on Preclinical Data
Lead optimization is the iterative process of modifying the structure of a promising hit compound to improve its drug-like properties, including potency, selectivity, and pharmacokinetic profile, based on preclinical data.
Similarly, the optimization of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors involved modifying the solvent-accessible C-8 position. researchgate.net This led to the discovery of compounds with improved properties. For ENPP1 inhibitors, a lead compound was optimized to achieve a potent and selective inhibitor with an IC50 value in the low nanomolar range. acs.orgnih.gov The optimized compound not only showed excellent inhibitory activity but also demonstrated favorable pharmacokinetic properties and enhanced the antitumor efficacy of an anti-PD-1 antibody in an in vivo murine model. nih.gov
A function-oriented synthesis approach for PI3K/mTOR inhibitors led to the identification of compound 42 , which showed excellent dual inhibitory activity with IC50 values of 0.06 nM for PI3Kα and 3.12 nM for mTOR. nih.gov This compound also exhibited significant in vivo antitumor activity, good kinase selectivity, low hepatotoxicity, and acceptable oral bioavailability, marking it as a promising drug candidate. nih.gov
Preclinical Pharmacological and Efficacy Evaluation
In Vitro Pharmacological Characterization
The initial stages of preclinical evaluation involve a battery of in vitro assays to determine the biological activity and drug-like properties of a compound. These assays provide essential data on mechanism of action, potency, selectivity, and pharmacokinetic characteristics.
Cell-based functional assays are instrumental in understanding a compound's effect on cellular signaling pathways and physiological responses. For compounds within the imidazo[1,2-a]pyrazine (B1224502) and related families, several such assays have been employed to elucidate their mechanism of action.
Derivatives of the imidazo[1,2-a]pyrazine scaffold have been identified as potent inhibitors of ENPP1, an enzyme that negatively regulates the cGAS-STING pathway. The functional consequence of this inhibition was demonstrated in cell-based assays that measured the mRNA expression of downstream target genes of the STING pathway, such as IFNB1, CXCL10, and IL6. nih.gov For instance, treatment with an imidazo[1,2-a]pyrazine derivative was shown to enhance the expression of these genes induced by 2'3'-cGAMP, indicating a functional restoration of the STING signaling cascade. nih.gov
In the context of cancer immunotherapy, related imidazo[1,2-a]pyridine (B132010) derivatives have been evaluated for their anti-inflammatory effects. Cellular assays in breast and ovarian cancer cell lines have shown that these compounds can modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway, which is crucial in inflammation and cancer progression. nih.gov
While specific data for 5-Chloroimidazo[1,2-a]pyrazin-3-amine in cAMP functional assays or T cell activation assays is not publicly available, the known activities of its structural analogs suggest that such assays would be critical in defining its immunomodulatory or signal transduction-modulating properties.
Enzyme inhibition is a common mechanism of action for many therapeutic agents. The imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine scaffolds have been extensively investigated as inhibitors of various enzymes, particularly kinases and ATPases.
Novel imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated as inhibitors of Cyclin-Dependent Kinase 9 (CDK9). In biochemical assays, a derivative bearing a pyridin-4-yl group at position 2 and a benzyl (B1604629) group at position 3 of the imidazo[1,2-a]pyrazine core demonstrated potent CDK9 inhibitory activity with an IC₅₀ of 0.16 µM. nih.gov Another study identified an imidazo[1,2-a]pyrazine derivative as a highly potent and selective inhibitor of ENPP1, with an IC₅₀ value of 5.70 nM. nih.gov
Furthermore, a series of 8-amino imidazo[1,2-a]pyrazine derivatives were developed as inhibitors of the VirB11 ATPase HP0525, a key component of the bacterial type IV secretion system. researchgate.net This highlights the potential of this scaffold in developing novel antibacterial agents. researchgate.net
The related imidazo[1,2-a]pyridine scaffold has also yielded potent enzyme inhibitors. Functionalized 3-amino-imidazo[1,2-a]pyridines have been identified as a novel class of Mycobacterium tuberculosis glutamine synthetase inhibitors. researchgate.net One compound from this series exhibited an IC₅₀ of 0.38 µM, demonstrating significant potency against this essential bacterial enzyme. researchgate.net
The following table summarizes the enzymatic inhibitory activities of representative compounds from the imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine classes.
| Compound Class | Target Enzyme | IC₅₀ | Reference |
| Imidazo[1,2-a]pyrazine derivative | CDK9 | 0.16 µM | nih.gov |
| Imidazo[1,2-a]pyrazine derivative | ENPP1 | 5.70 nM | nih.gov |
| 3-Amino-imidazo[1,2-a]pyridine derivative | M. tuberculosis glutamine synthetase | 0.38 µM | researchgate.net |
This table presents data for derivatives of the core scaffolds and not for this compound itself.
The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal absorption of orally administered drugs. nih.gov This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. nih.gov The permeability of a compound across this monolayer is a key indicator of its potential for oral bioavailability. nih.gov
While specific Caco-2 permeability data for this compound is not available in the public domain, studies on other industrial chemicals and drugs have established a correlation between Caco-2 permeability coefficients and their in vivo oral absorption. nih.gov For novel compounds like this compound, determining the apparent permeability coefficient (Papp) in both the apical-to-basolateral and basolateral-to-apical directions would be a standard component of preclinical assessment. Such studies are crucial for understanding its potential for oral absorption and identifying if it is a substrate for efflux transporters. nih.gov
The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AAG), significantly influences its pharmacokinetic and pharmacodynamic properties. nih.gov Only the unbound fraction of a drug is free to distribute into tissues and interact with its target. Therefore, determining the in vitro plasma protein binding is a critical step in preclinical development. nih.gov
Standard methods for assessing plasma protein binding include equilibrium dialysis, ultrafiltration, and high-performance affinity chromatography. nih.govnih.gov While specific plasma protein binding data for this compound has not been reported, it is a routine assay in drug discovery. nih.gov For a compound with this structure, determining the percentage of binding in plasma from different species (e.g., mouse, rat, human) would be essential for interspecies scaling and predicting human pharmacokinetics.
In Vivo Efficacy Studies in Animal Models
Following in vitro characterization, promising compounds are advanced to in vivo studies in relevant animal models of disease to evaluate their therapeutic efficacy.
The choice of animal model is dictated by the therapeutic indication. Based on the in vitro activities of imidazo[1,2-a]pyrazine and related compounds, murine models of oncology and tuberculosis are particularly relevant.
Murine Oncology Models:
The antiproliferative and enzyme-inhibitory activities of imidazo[1,2-a]pyrazine derivatives against cancer-related targets like CDK9 and ENPP1 suggest their potential as anticancer agents. nih.govnih.gov The in vivo antitumor efficacy of an ENPP1 inhibitor based on the imidazo[1,2-a]pyrazine scaffold has been demonstrated in a murine model. nih.gov In this study, the compound was shown to enhance the antitumor efficacy of an anti-PD-1 antibody, leading to a tumor growth inhibition rate of 77.7% and improved survival. nih.gov
Chemically induced primary malignancy models, such as those using N-nitrosodiethylamine (DENA) for liver cancer or 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) for breast and colon cancer, are also valuable tools for preclinical evaluation. nih.gov
Acute Mouse Models for Tuberculosis:
Given the potent in vitro activity of related imidazo[1,2-a]pyridine compounds against Mycobacterium tuberculosis, murine models of tuberculosis are essential for evaluating in vivo efficacy. researchgate.netnih.gov These models are crucial for studying host-pathogen interactions, immunopathology, and the efficacy of new therapeutic regimens. nih.gov
A study on imidazo[1,2-a]pyridine-3-carboxamides, which demonstrated low nanomolar potency against M. tuberculosis in vitro, also included in vivo pharmacokinetic evaluations in mice. nih.gov Although specific in vivo efficacy data from this study was not detailed, the favorable pharmacokinetic profiles of the tested compounds would support their progression into efficacy studies in mouse models of tuberculosis. nih.gov Such models typically involve infecting mice with M. tuberculosis and then administering the test compound to assess its ability to reduce the bacterial load in the lungs and other organs. nih.gov
The following table summarizes the in vivo efficacy of a representative imidazo[1,2-a]pyrazine derivative in a murine oncology model.
| Compound Class | Animal Model | Therapeutic Regimen | Efficacy Outcome | Reference |
| Imidazo[1,2-a]pyrazine derivative (ENPP1 inhibitor) | Murine Tumor Model | Combination with anti-PD-1 antibody | 77.7% tumor growth inhibition, improved survival | nih.gov |
This table presents data for a derivative of the core scaffold and not for this compound itself.
Assessment of Therapeutic Outcomes (e.g., Tumor Growth Inhibition, Survival Rates)
Derivatives of the imidazo[1,2-a]pyrazine scaffold have demonstrated significant therapeutic potential in preclinical cancer models, showing notable effects on tumor growth and survival. These compounds are often investigated for their role as potent kinase inhibitors. nih.govnih.gov
One study reported that an imidazo-[1, 2-a]pyrazine-based Aurora kinase inhibitor, identified as compound 16, showed excellent in vivo efficacy in a mouse xenograft tumor model when administered orally. nih.gov Another Aurora kinase inhibitor from this class, compound 25, also demonstrated anti-tumor activity in an A2780 ovarian tumor xenograft model. nih.gov
More specific outcomes were detailed for an imidazo[1,2-a]pyrazine derivative, compound 7, which was developed as a potent ENPP1 inhibitor. In a murine model, treatment with this compound in combination with an anti-PD-1 antibody resulted in a tumor growth inhibition (TGI) rate of 77.7% and improved survival rates. nih.gov Further research into novel imidazo[1,2-a]pyrazine derivatives revealed that a compound designated TB-25 exhibited potent anti-proliferative activity against HCT-116 human colon cancer cells with an IC₅₀ of 23 nM. nih.gov
Table 1: Therapeutic Outcomes of Selected Imidazo[1,2-a]pyrazine Derivatives
| Compound | Target/Class | Model | Key Outcome | Citation |
|---|---|---|---|---|
| Compound 7 | ENPP1 Inhibitor | Murine Model | 77.7% Tumor Growth Inhibition (in combination) | nih.gov |
| Compound 16 | Aurora Kinase Inhibitor | Mouse Xenograft | Excellent in vivo efficacy (oral dosing) | nih.gov |
| Compound 25 | Aurora Kinase Inhibitor | A2780 Ovarian Xenograft | Demonstrates anti-tumor activity | nih.gov |
| TB-25 | Tubulin Inhibitor | HCT-116 Cancer Cells | IC₅₀ of 23 nM | nih.gov |
Evaluation of Combination Therapy with Existing Agents
The therapeutic potential of imidazo[1,2-a]pyrazine derivatives is enhanced when used in combination with existing anticancer agents. This approach can lead to synergistic effects and overcome resistance mechanisms.
A key example is the ENPP1 inhibitor, compound 7. This imidazo[1,2-a]pyrazine derivative was shown to enhance the antitumor efficacy of an anti-PD-1 antibody. nih.gov The combination treatment achieved a tumor growth inhibition rate of 77.7% and improved survival in a murine model, highlighting its promise for use in cancer immunotherapy. nih.gov This suggests that by inhibiting ENPP1, which is a negative regulator of the cGAS-STING pathway, compound 7 can stimulate the immune response and work synergistically with immune checkpoint inhibitors. nih.gov
Application of Advanced In Vivo Imaging Techniques (e.g., Bioluminescent Imaging)
The imidazo[1,2-a]pyrazin-3(7H)-one core is a fundamental scaffold in the field of bioluminescence. nih.gov This structure is the basis for luciferins such as Coelenterazine (B1669285) and its analogues, which are essential substrates for luciferases from various marine organisms like Renilla, Gaussia, and Aequorea. researchgate.netnih.gov
These luciferin-luciferase systems are powerful tools for advanced in vivo imaging. researchgate.net By expressing a specific luciferase in cells or tissues of interest, researchers can administer an imidazo[1,2-a]pyrazine-based substrate like coelenterazine to generate light, allowing for real-time, non-invasive monitoring of biological processes deep within a living organism. nih.gov Research efforts are focused on synthesizing novel imidazo[1,2-a]pyrazine analogues to create imaging systems with improved properties, such as brighter signals, extended light emission ("glow"), and red-shifted wavelengths for better tissue penetration. researchgate.netnih.gov
Preclinical Pharmacokinetic (PK) Characterization in Animal Models
The pharmacokinetic properties of imidazo[1,2-a]pyrazine derivatives have been a key focus of medicinal chemistry efforts to optimize these compounds for clinical development. Studies in animal models have characterized parameters such as oral bioavailability, systemic clearance, and half-life.
Oral Bioavailability Assessment
The oral bioavailability of imidazo[1,2-a]pyrazine derivatives has been variable and the subject of significant optimization. An early-generation imidazo-[1, 2-a]pyrazine, compound 1, was a potent Aurora kinase inhibitor but was unsuitable for oral dosing due to poor bioavailability. nih.gov Subsequent research focused on modifying the scaffold to improve this parameter. nih.govnih.gov
These efforts led to the identification of orally bioavailable inhibitors. nih.gov For instance, the incorporation of fluorine and deuterium (B1214612) was found to improve oral absorption and exposure. nih.gov The optimization of compound 1 ultimately resulted in the discovery of compound 16, a potent Aurora inhibitor that exhibited good drug exposure levels across multiple species following oral administration. nih.gov More recently, an ENPP1 inhibitor from this class, compound 7, was reported to have efficient pharmacokinetic properties suitable for in vivo studies. nih.gov
Systemic Clearance Studies
Systemic clearance, a measure of how quickly a drug is removed from circulation, has been a critical parameter in the development of imidazo[1,2-a]pyrazine compounds. Some derivatives within this class have been challenged by high clearance. For example, a series of imidazo[1,2-a]pyrazines developed as AMPAR negative modulators were found to suffer from high clearance in rats, with values reported as high as 86 mL/min/kg for one compound.
Determination of Compound Half-Life
The elimination half-life (t½) determines the dosing interval and duration of action for a compound. Pharmacokinetic studies of a complex bioreductive drug containing a related imidazo[1,2-a]pyrido[3,2-e]pyrazine core, RB90740, revealed a biphasic elimination in mice, with a terminal half-life (t½β) of 219 minutes.
Table 2: Preclinical Pharmacokinetic Parameters of Selected Imidazo[1,2-a]pyrazine Analogues
| Parameter | Compound/Class | Species | Value | Citation |
|---|---|---|---|---|
| Oral Bioavailability | Compound 1 | - | Poor | nih.gov |
| Compound 16 | Multiple | Good | nih.gov | |
| Systemic Clearance | Imidazopyrazine Analogue | Rat | 86 mL/min/kg | |
| Elimination Half-Life | RB90740 | Mouse | 219 minutes |
Tissue Distribution Analysis
Comprehensive searches of publicly available scientific literature and databases did not yield specific data regarding the tissue distribution of this compound. While studies on other imidazo[1,2-a]pyrazine derivatives exist, their distribution profiles are specific to their individual chemical structures and biological targets, and thus cannot be extrapolated to this compound. For example, a study on a different series of imidazo[1,2-a]pyrazines designed as AMPAR negative modulators noted that their brain penetration capabilities were a key aspect of their development, but these compounds are structurally distinct from this compound. nih.gov Without dedicated preclinical studies on this compound, no authoritative data on its concentration in various tissues and organs can be provided.
Metabolic Stability in Liver Microsomes
There is currently no publicly available research detailing the metabolic stability of this compound in human, rat, or mouse liver microsomes. The metabolic stability of a compound is a critical parameter in preclinical drug development, as it helps predict its in vivo clearance and potential for drug-drug interactions. nih.gov
While some research on other imidazo[1,2-a]pyrazine derivatives touches upon metabolic stability, the findings are highly dependent on the specific substitutions on the core scaffold. For instance, a study on imidazo[1,2-a]pyrazine derivatives as Gαq/11 inhibitors reported that their lead compound, which is structurally different from this compound, exhibited reasonable stability in human liver microsomes. nih.gov Another investigation into a series of imidazo[1,2-a]pyrazines as AMPAR modulators found that many compounds in their series suffered from high in vivo clearance, which can be related to metabolic instability. nih.gov However, these findings are not directly applicable to this compound. The metabolic fate of a molecule is significantly influenced by its unique structure, and therefore, specific experimental data for this compound is required for an accurate assessment.
Due to the lack of specific experimental data, a data table for the metabolic stability of this compound cannot be generated at this time.
Advanced Characterization and Analytical Techniques
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopy involves the interaction of electromagnetic radiation with the molecule to provide detailed information about its structure, functional groups, and electronic transitions.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise arrangement of atoms within the molecule. While specific, dedicated spectra for 5-Chloroimidazo[1,2-a]pyrazin-3-amine are not widely published, data from closely related 3-aminoimidazo[1,2-a]pyrazine analogs allow for an accurate prediction of its spectral features. nih.govimist.ma
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the heterocyclic core and the amine group. The aromatic region would feature three signals corresponding to the protons at the C-2, C-6, and C-8 positions of the imidazo[1,2-a]pyrazine (B1224502) ring. The electron-withdrawing nature of the pyrazine (B50134) nitrogen atoms and the chlorine atom, along with the electron-donating amine group, will influence the chemical shifts of these protons. ucl.ac.uk Protons on the pyrazine ring are typically found further downfield. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
¹³C NMR Spectroscopy: Based on its structure, the ¹³C NMR spectrum for this compound is predicted to display six distinct signals for the six carbon atoms in the heterocyclic framework, as there are no elements of symmetry that would make any carbons chemically equivalent. imist.ma The chemical shifts will be in the aromatic region, with carbons bonded to nitrogen or chlorine appearing at characteristic positions.
Interactive Table: Expected NMR Data for this compound
| Analysis | Atom | Expected Chemical Shift (ppm) | Notes |
| ¹H NMR | H-2 | 7.5 - 8.0 | Singlet |
| H-6 | 7.8 - 8.5 | Doublet | |
| H-8 | 8.0 - 8.8 | Doublet | |
| NH₂ | 4.0 - 6.0 | Broad singlet, exchangeable with D₂O | |
| ¹³C NMR | C-2 | 125 - 135 | |
| C-3 | 115 - 125 | Carbon bearing the amine group | |
| C-5 | 140 - 150 | Carbon bearing the chlorine atom | |
| C-6 | 120 - 130 | ||
| C-8 | 130 - 140 | ||
| C-8a | 145 - 155 | Bridgehead carbon |
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, MS analysis provides unequivocal proof of its identity.
Mass Spectrometry (MS): In a standard mass spectrum, the compound is expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺). A key feature would be the isotopic pattern caused by the chlorine atom. Natural chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the mass spectrum will exhibit two peaks for the molecular ion, one at 'M' and another at 'M+2', with a relative intensity ratio of approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This technique can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming that the measured mass corresponds to the formula C₆H₅ClN₄.
Interactive Table: Expected Mass Spectrometry Data for this compound
| Technique | Parameter | Expected Value |
| Molecular Formula | - | C₆H₅ClN₄ |
| Molecular Weight | Nominal Mass | 168 g/mol |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺ (C₆H₆³⁵ClN₄⁺) | 169.0327 |
| Isotopic Pattern | [M+H]⁺ : [M+2+H]⁺ | ~ 3:1 ratio |
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. utdallas.eduvscht.cz The IR spectrum of this compound would be characterized by several key absorption bands.
The primary amine (-NH₂) group would give rise to a pair of medium-intensity peaks in the 3500-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. utdallas.edu Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The region between 1650 cm⁻¹ and 1400 cm⁻¹ would contain multiple bands due to the C=C and C=N stretching vibrations of the fused aromatic rings. The C-Cl stretching vibration typically appears in the fingerprint region, often below 800 cm⁻¹.
Interactive Table: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | Primary Amine (-NH₂) | 3500 - 3300 (two bands) | Medium |
| C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium to Weak |
| C=N and C=C Stretch | Aromatic Rings | 1650 - 1400 | Medium to Strong |
| N-H Bend | Primary Amine (-NH₂) | 1650 - 1580 | Medium |
| C-Cl Stretch | Chloro-aromatic | 800 - 600 | Strong |
The imidazo[1,2-a]pyrazine scaffold is known to be a fluorophore, and its photophysical properties can be studied using UV-Visible and fluorescence spectroscopy. rsc.orgrsc.org These techniques provide insight into the electronic transitions within the molecule.
UV-Vis Absorption: The UV-Vis spectrum is expected to show absorption bands in the ultraviolet and possibly the visible range, corresponding to π-π* electronic transitions within the conjugated heterocyclic system. The position and intensity of these absorption maxima are influenced by substituents on the ring system and the polarity of the solvent.
Fluorescence Spectroscopy: Upon excitation at a wavelength corresponding to an absorption band, the molecule is expected to exhibit fluorescence. The emission spectrum will be red-shifted relative to the absorption spectrum (a phenomenon known as the Stokes shift). Studies on related imidazo[1,2-a]pyrazine and pyridine (B92270) derivatives show that they are indeed fluorescent, with emission properties that are sensitive to the molecular structure and the surrounding environment. rsc.orgresearchgate.net
Interactive Table: Representative Photophysical Data for Imidazo[1,2-a]pyrazine Scaffolds
| Technique | Parameter | Representative Wavelength Range (nm) | Notes |
| UV-Vis Absorption | λ_max (Absorption) | 280 - 400 | Dependent on substitution and solvent researchgate.net |
| Fluorescence | λ_em_ (Emission) | 400 - 550 | Exhibits a Stokes shift; quantum yield is structure-dependent rsc.orgrsc.org |
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.
HPLC and UPLC are the most common techniques for assessing the purity of this compound. These methods offer high resolution and sensitivity.
A typical method would involve reversed-phase chromatography, where the compound is passed through a column packed with a nonpolar stationary phase (like C18-modified silica). A polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, is used to elute the compound. rsc.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of all components in the sample. Detection is commonly performed using a UV detector set to a wavelength where the compound shows strong absorbance. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all observed peaks.
Interactive Table: Typical HPLC Method for Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water (often with 0.1% Trifluoroacetic Acid or Formic Acid) |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient (e.g., 5% to 95% B over 15 minutes) |
| Flow Rate | ~1.0 mL/min |
| Detection | UV Absorbance (e.g., at 254 nm or λ_max) |
Gas Chromatography
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For a compound like this compound, GC coupled with a mass spectrometer (GC-MS) would be the method of choice for identification and purity assessment. The technique would involve volatilizing the compound and passing it through a capillary column, where it would be separated from any impurities based on its boiling point and interactions with the column's stationary phase. The mass spectrometer would then fragment the eluted compound, providing a unique mass spectrum that could confirm its identity.
However, no published studies were found that detail the specific conditions for the GC analysis of this compound. This includes critical parameters such as the type of capillary column used, the temperature program of the oven, the injector temperature, and the carrier gas flow rate. Without this information, a detailed discussion of its gas chromatographic behavior and the creation of a data table with retention times and other relevant data is not feasible.
Elemental Analysis for Compound Characterization
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with a molecular formula of C₆H₄ClN₄, the theoretical elemental composition can be calculated. This analysis is crucial for confirming the empirical formula of a newly synthesized compound.
The process typically involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion gases (carbon dioxide, water, and nitrogen gas) are collected and measured, from which the percentages of carbon, hydrogen, and nitrogen in the original sample can be determined. The percentage of chlorine is usually determined by other methods, such as titration after combustion.
While the theoretical values can be calculated, the core of this analytical technique lies in the comparison of these theoretical percentages with experimentally obtained values. The absence of published research providing these experimental results for this compound means that a critical component of its characterization remains unverified in the accessible scientific literature.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.01 | 6 | 72.06 | 42.76% |
| Hydrogen | H | 1.01 | 4 | 4.04 | 2.40% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 21.04% |
| Nitrogen | N | 14.01 | 4 | 56.04 | 33.27% |
| Total | 168.59 | 100.00% |
Note: This table is based on the theoretical calculation from the molecular formula C₆H₄ClN₄ and does not represent experimental data.
Computational Chemistry and Molecular Modeling Applications
Ligand-Based Drug Design Approaches (e.g., Pharmacophore Modeling, QSAR)
Ligand-based drug design methods are employed when the three-dimensional structure of the biological target is unknown, relying instead on the properties of a series of known active molecules.
Pharmacophore Modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For scaffolds related to 5-Chloroimidazo[1,2-a]pyrazin-3-amine, pharmacophore models have been successfully developed. For instance, a study on N3-phenylpyrazinones as corticotropin-releasing factor 1 (CRF-1) receptor antagonists generated a six-point pharmacophore model with the features AADHHR, representing two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring. nih.gov Another investigation on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents resulted in a five-featured hypothesis, HHPRR, which included one positive, two hydrophobic, and two aromatic ring features. openpharmaceuticalsciencesjournal.comresearchgate.net These models serve as 3D queries to screen large compound libraries for novel molecules with the desired activity profile.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. A 3D-QSAR model developed for imidazo[1,2-a]pyridine-3-carboxamide analogues showed a strong correlation coefficient (R²) of 0.9181 for its training set and a predictive cross-validation coefficient (Q²) of 0.6745 for its test set. openpharmaceuticalsciencesjournal.com Similarly, a statistically significant 3D-QSAR model for N3-phenylpyrazinones yielded an R² value of 0.803, which was validated by a predictive squared correlation coefficient of 0.91 for its test set. nih.gov For imidazoquinazoline derivatives, 2D-QSAR studies have also been applied to correlate the structures with their pharmacological activities. nih.gov These models are valuable for predicting the activity of untested compounds and for guiding the synthesis of more potent analogues.
Table 1: Examples of Pharmacophore and QSAR Models for Related Scaffolds
| Computational Method | Scaffold Studied | Key Findings/Model | Reference |
|---|---|---|---|
| Pharmacophore Modeling | N3-phenylpyrazinones | Six-point model (AADHHR) identified as crucial for CRF-1 antagonism. | nih.gov |
| Pharmacophore Modeling | Imidazo[1,2-a]pyridine-3-carboxamides | Five-featured model (HHPRR) developed for antimycobacterial activity. | openpharmaceuticalsciencesjournal.comresearchgate.net |
| 3D-QSAR | Imidazo[1,2-a]pyridine-3-carboxamides | Generated a predictive model with R² = 0.9181 and Q² = 0.6745. | openpharmaceuticalsciencesjournal.com |
| 2D-QSAR | Imidazoquinazoline derivatives | Developed a predictive model to guide synthesis of antitumor agents. | nih.gov |
Structure-Based Drug Design Approaches
When the 3D structure of the biological target is known, structure-based methods can be used to design and optimize ligands. nih.gov
Virtual high-throughput screening (vHTS) is a computational technique used to screen vast libraries of compounds against a target protein structure to identify potential "hits". bldpharm.com This approach has been effectively used for the imidazo[1,2-a]pyrazine (B1224502) scaffold. For example, a patent reported the discovery of two compounds with this scaffold as inhibitors of Cyclin-Dependent Kinase 9 (CDK9) through virtual screening. nih.gov In another instance, an innovative collaborative virtual screening of proprietary pharmaceutical libraries was employed to explore an imidazo[1,2-a]pyridine (B132010) screening hit for visceral leishmaniasis. nih.govresearchgate.netrsc.org This in silico probing enabled rapid expansion of the hit chemotype, improving both antiparasitic activity and selectivity. nih.govrsc.org These examples underscore the power of vHTS in identifying promising lead compounds from the imidazo[1,2-a]pyrazine and related families for further development. researchgate.net
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. nih.gov This method is a cornerstone of structure-based drug design. nih.gov For the imidazo[1,2-a]pyrazine class, docking studies have been instrumental. A simulation of imidazo[1,2-a]pyrazine derivatives into the ATP binding site of CDK9 was performed to understand their inhibitory mechanism. nih.gov Further docking studies were conducted on these derivatives against the SARS-CoV-2 main protease. nih.gov In another study, new imidazo[1,2-a]pyrazine derivatives designed as adenosine (B11128) receptor (AR) antagonists were docked into a refined model of the human A3 receptor to elucidate their hypothetical binding mode. nih.gov These simulations are critical for rationalizing observed activities and guiding the structural modification of ligands to enhance their interaction with the target. nih.gov
Table 2: Molecular Docking Studies on Imidazo[1,2-a]pyrazine and Related Derivatives
| Compound Series | Target Protein | Key Findings | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrazine derivatives | CDK9 (PDB: 3LQ5) | Docking score of -8.7 kcal/mol for re-docked native ligand (CR8) validated the protocol. | nih.gov |
| Imidazo[1,2-a]pyrazine derivatives | SARS-CoV-2 Main Protease (PDB: 6W63) | Performed to investigate potential antiviral activity. | nih.gov |
| Imidazo[1,2-a]pyrazine derivatives | Human A3 Adenosine Receptor | Elucidated the hypothetical binding mode of novel antagonists. | nih.gov |
| Imidazo[1,2-a]pyrimidine-Schiff base | VEGFR-2 | Indicated the molecule is a promising candidate for development as a VEGFR-2 inhibitor. | nih.gov |
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding interactions. For an imidazo[1,2-a]pyrimidine-Schiff base derivative, MD simulations were performed to study its potential as a vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor. nih.gov In a separate study on imidazo[1,2-a]pyridine-3-carboxamide analogues, MD simulations were run for 1.2 nanoseconds, with RMSD plots indicating that the ligand-protein complex was stable throughout the simulation. openpharmaceuticalsciencesjournal.com Another extensive simulation of 102.25 ns was conducted for a putative inhibitor of the bacterial CTX-M-15 enzyme, where trajectory analysis showed the complex reached equilibrium and remained stable after approximately 26 ns. mdpi.com These simulations are crucial for confirming the stability of docked poses and understanding the dynamic nature of the molecular recognition process.
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations are used to investigate the electronic structure and intrinsic properties of molecules, providing a fundamental understanding of their stability and reactivity.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict molecular properties. scirp.org For imidazo[1,2-a]pyridine N-acylhydrazone derivatives, DFT calculations at the B3LYP/6-31+G(d,p) level were used to investigate reactivity and stability. scirp.org The analysis of frontier molecular orbitals (HOMO and LUMO), energy gaps, chemical hardness, and molecular electrostatic potential (MEP) maps revealed sites susceptible to nucleophilic and electrophilic attack. scirp.org A smaller HOMO-LUMO energy gap indicates lower stability and higher reactivity. scirp.org DFT calculations have also been employed to assist in predicting the regioselectivity of metalation reactions on the 6-chloroimidazo[1,2-a]pyrazine (B1590719) scaffold. nih.gov Furthermore, the optimized molecular geometry of related heterocyclic systems has been computed using DFT methods to validate their structural assignments. nih.govnih.gov
Table 3: DFT-Calculated Properties for Related Imidazo-Fused Heterocycles
| Compound/Series | DFT Method | Calculated Properties | Purpose of Study | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine N-acylhydrazones | B3LYP/6-31+G(d,p) | HOMO, LUMO, Energy Gap (Δℰ), Chemical Hardness (η), Softness (S), MEP | To assess reactivity, stability, and sites of chemical attack. | scirp.org |
| 6-Chloroimidazo[1,2-a]pyrazine | DFT Calculations | pKa values, Metalation Regioselectivity | To guide selective functionalization of the scaffold. | nih.gov |
| Imidazo[1,2-a]pyrimidine-Schiff base | B3LYP/6-311++G(d,p) | Optimized Geometry, FT-IR, NMR | To validate the molecular structure. | nih.gov |
| Imidazo[1,2-α]pyridine derivative | DFT/B3LYP/6-311G(d,p) | Optimized Molecular Structure | To verify the three-dimensional arrangement confirmed by XRD. | nih.gov |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that examines the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org The energies of these orbitals and the gap between them are critical in determining a molecule's chemical reactivity and kinetic stability. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. youtube.com A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and a greater propensity for the molecule to undergo electronic transitions. nih.gov
In a study of an imidazo[1,2-a]pyrimidine-Schiff base derivative, the HOMO energy was calculated to be -5.6227 eV, and the LUMO energy was -2.4002 eV, resulting in an energy gap (ΔE) of 3.2225 eV. nih.gov For 2-aminobenzimidazole, the HOMO and LUMO energies were also investigated, highlighting the transfer of electron density from the benzimidazole (B57391) ring to the amino group during electronic transitions. researchgate.net For this compound, it is anticipated that the HOMO would be distributed over the electron-rich imidazopyrazine core and the amino group, while the LUMO would be influenced by the electron-withdrawing chloro substituent. The precise energy values would dictate its reactivity profile.
Table 1: Representative Frontier Molecular Orbital Energies of Analogous Heterocyclic Compounds
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrimidine (B1208166) derivative | -5.6227 | -2.4002 | 3.2225 | nih.gov |
This table presents data from analogous compounds to illustrate the typical range of FMO energies in similar heterocyclic systems.
Global Reactivity Descriptors
Ionization Potential (I) and Electron Affinity (A) are directly related to the HOMO and LUMO energies, respectively (I ≈ -EHOMO, A ≈ -ELUMO).
Electronegativity (χ) represents the molecule's ability to attract electrons.
Chemical Hardness (η) signifies the resistance to change in electron distribution, with lower values indicating higher reactivity. nih.gov
Chemical Softness (S) is the reciprocal of hardness and reflects the ease of electron transfer.
Electrophilicity Index (ω) measures the energy stabilization when the system acquires additional electronic charge from the environment. nih.gov
In a computational study of an imidazo[1,2-a]pyrimidine derivative, the chemical hardness (η) was found to be 1.6115 eV, suggesting a relatively high reactivity compared to some known kinase inhibitors. nih.gov The electrophilicity index (ω) for the same compound was calculated at 4.9921 eV, indicating a strong capability to act as an electrophile. nih.gov These descriptors provide a quantitative measure of the molecule's stability and reactivity, which is crucial for predicting its behavior in chemical reactions.
Table 2: Illustrative Global Reactivity Descriptors for a Related Imidazo[1,2-a]pyrimidine Derivative
| Parameter | Formula | Value | Unit | Source |
|---|---|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | 5.6227 | eV | nih.gov |
| Electron Affinity (A) | A ≈ -ELUMO | 2.4002 | eV | nih.gov |
| Electronegativity (χ) | χ = (I+A)/2 | 4.0115 | eV | nih.gov |
| Chemical Hardness (η) | η = (I-A)/2 | 1.6115 | eV | nih.gov |
| Chemical Softness (S) | S = 1/η | 0.6205 | eV-1 | nih.gov |
This table is based on data for an analogous imidazo[1,2-a]pyrimidine derivative to demonstrate the application of global reactivity descriptors.
Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecule's surface, typically color-coded for interpretation. researchgate.netnih.gov
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electrons on electronegative atoms like nitrogen and oxygen. nih.gov
Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms or other electron-poor centers. nih.gov
Green regions denote neutral or near-zero potential. nih.gov
Advanced Topological Analysis Methods (e.g., QTAIM, ELF, LOL)
Advanced topological analysis methods provide a deeper understanding of chemical bonding and electron distribution within a molecule. These techniques go beyond simple orbital models to characterize the nature of atomic and intermolecular interactions.
Quantum Theory of Atoms in Molecules (QTAIM) : QTAIM analyzes the topology of the electron density (ρ) to partition a molecule into atomic basins and identify critical points where the gradient of the electron density is zero. researchgate.netrsc.org The presence of a bond critical point (BCP) between two atoms is indicative of a chemical bond. The properties at the BCP, such as the electron density and its Laplacian, can be used to classify the interaction as either a shared (covalent) or closed-shell (ionic, hydrogen bond, van der Waals) interaction. rsc.org
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) : ELF and LOL are functions that provide a measure of electron localization in a molecule. researchgate.net They are particularly useful for identifying regions corresponding to covalent bonds, lone pairs, and atomic cores. nih.gov ELF and LOL analyses use a color-coded map where high values (typically approaching 1.0) indicate a high degree of electron localization, characteristic of covalent bonds and lone pairs, while lower values suggest delocalized electrons. researchgate.net For this compound, ELF and LOL analysis would help to visualize the covalent framework and the positions of non-bonding electron pairs, offering insights into its structural stability and reactivity patterns. nih.gov
These advanced computational methods, while complex, offer a detailed and nuanced picture of the electronic structure of this compound, complementing the insights gained from FMO and MEP analyses and providing a solid theoretical foundation for predicting its chemical behavior.
Future Research Directions and Translational Perspectives
Exploration of Novel Imidazo[1,2-a]pyrazine (B1224502) Analogues with Enhanced Potency, Selectivity, and Improved Preclinical Profiles
A primary direction for future research is the continued design and synthesis of novel analogues of the imidazo[1,2-a]pyrazine core to enhance therapeutic efficacy and specificity. rsc.org Structure-activity relationship (SAR) studies are fundamental to this effort, guiding the modification of substituents at various positions of the heterocyclic ring system to optimize biological activity. researchgate.netnih.gov
Researchers have successfully developed potent inhibitors by strategically modifying the imidazo[1,2-a]pyrazine scaffold. For instance, a series of 6-substituted imidazo[1,2-a]pyrazines were synthesized, with some compounds proving to be potent reversible inhibitors of the gastric H+/K+-ATPase. nih.gov In the realm of oncology, structural optimization led to the discovery of imidazo[1,2-a]pyrazine derivatives as potent tubulin polymerization inhibitors, with compound TB-25 showing an IC50 of 23 nM against HCT-116 cancer cells. nih.govmedchemexpress.com Similarly, another study identified an imidazo[1,2-a]pyrazine derivative, compound 7, as a highly potent and selective inhibitor of ENPP1 with an IC50 value as low as 5.70 nM. nih.gov
A significant challenge in kinase inhibitor development is achieving selectivity to minimize off-target effects. Research has described the synthesis and SAR of novel imidazo-[1,2-a]-pyrazine-based Aurora kinase inhibitors with improved off-target kinase selectivity. researchgate.net Furthermore, efforts to improve preclinical profiles are crucial. While potent and brain-penetrant imidazo[1,2-a]pyrazine leads were developed as AMPAR negative modulators, their advancement was halted by high in vivo clearance, highlighting the need to optimize pharmacokinetic properties in future analogues. nih.gov
Table 1: Examples of Imidazo[1,2-a]pyrazine Analogues with Enhanced Potency
| Analogue/Series | Target | Key Finding | Reference |
|---|---|---|---|
| Compound TB-25 | Tubulin | Potent anti-proliferative activity with an IC50 of 23 nM against HCT-116 cells. | nih.gov |
| Compound 7 | ENPP1 | Highly potent and selective inhibitor with an IC50 of 5.70 nM. | nih.gov |
| 6-substituted imidazo[1,2-a]pyrazines | H+/K+-ATPase | Identified as potent reversible inhibitors of the gastric acid pump. | nih.gov |
| Imidazo-[1,2-a]-pyrazine derivatives | Aurora kinase | Developed inhibitors with improved off-target kinase selectivity. | researchgate.net |
Identification and Validation of New Molecular Targets and Pathways
The imidazo[1,2-a]pyrazine scaffold and its close relative, imidazo[1,2-a]pyridine (B132010), have shown activity against a diverse range of molecular targets, suggesting that further exploration could uncover novel therapeutic applications. nih.govnih.gov A key future direction is the systematic screening of compound libraries to identify and validate new molecular targets and the pathways they modulate.
Recent research has already expanded the target landscape for this class of compounds significantly. For example, derivatives have been identified as potent dual inhibitors of PI3K/mTOR, a critical signaling pathway in cancer. nih.govdrugbank.com Other identified targets in oncology include:
Gαq/11: A series of imidazo[1,2-a]pyrazine derivatives were developed as Gαq/11 inhibitors for uveal melanoma, with compound GQ352 directly binding to Gαq and inhibiting its function. nih.govresearchgate.net
Discoidin Domain Receptors 1 and 2 (DDR1/DDR2): An imidazo[1,2-a]pyrazin-ylethynyl benzamide (B126) was designed as a dual inhibitor of DDR1 and DDR2, showing potential as an anti-inflammatory agent. nih.gov
Tubulin: Novel derivatives were designed as tubulin polymerization inhibitors that bind to the colchicine (B1669291) site, leading to potent anticancer activity. nih.gov
ENPP1: Imidazo[1,2-a]pyrazine derivatives have been discovered as potent inhibitors of ENPP1, a negative regulator of the cGAS-STING pathway, positioning them as promising cancer immunotherapy agents. nih.gov
Beyond cancer, these scaffolds have been validated against targets for infectious diseases, such as Leishmania Casein Kinase 1 (L-CK1.2) for leishmaniasis and QcrB for tuberculosis. nih.govnih.gov
Table 2: Validated Molecular Targets for Imidazo[1,2-a]pyrazine and Related Scaffolds
| Molecular Target | Therapeutic Area | Scaffold Class | Reference |
|---|---|---|---|
| PI3K/mTOR | Oncology | Imidazo[1,2-a]pyrazine | nih.govdrugbank.com |
| Gαq/11 | Oncology (Uveal Melanoma) | Imidazo[1,2-a]pyrazine | nih.gov |
| Tubulin | Oncology | Imidazo[1,2-a]pyrazine | nih.gov |
| ENPP1 | Oncology (Immunotherapy) | Imidazo[1,2-a]pyrazine | nih.gov |
| DDR1 / DDR2 | Inflammation | Imidazo[1,2-a]pyrazine | nih.gov |
| Aurora Kinase | Oncology | Imidazo[1,2-a]pyrazine | researchgate.net |
| QcrB (cytochrome bcc subunit) | Infectious Disease (Tuberculosis) | Imidazo[1,2-a]pyridine | nih.gov |
| Casein Kinase 1 (L-CK1.2) | Infectious Disease (Leishmaniasis) | Imidazo[1,2-a]pyrazine | nih.gov |
Development of Hybrid Molecules and Optimized Combination Therapies
The development of hybrid molecules that covalently link two distinct pharmacophores is an emerging strategy to create drugs with dual modes of action or improved properties. researchgate.net The imidazo[1,2-a]pyrazine scaffold is well-suited for incorporation into such hybrid designs.
A more immediate and highly promising translational perspective lies in the use of imidazo[1,2-a]pyrazine derivatives in combination therapies. This approach can lead to synergistic effects, overcome drug resistance, and enhance therapeutic outcomes. A compelling example is the use of the imidazo[1,2-a]pyrazine ENPP1 inhibitor (compound 7) in cancer immunotherapy. In a murine model, combining this inhibitor with an anti-PD-1 antibody resulted in a tumor growth inhibition rate of 77.7%, significantly enhancing the antitumor efficacy of the checkpoint inhibitor alone and improving survival. nih.gov This demonstrates a powerful strategy where an imidazo[1,2-a]pyrazine derivative modulates the tumor microenvironment to make it more susceptible to other targeted agents. Future research will likely explore other rational combinations, such as pairing tubulin inhibitors with agents that target different phases of the cell cycle or combining kinase inhibitors with other signal transduction modulators. nih.gov
Advanced Preclinical Development and Lead Candidate Selection for Specific Therapeutic Areas
A critical aspect of future research involves advancing the most promising compounds through preclinical development to select lead candidates for clinical trials. nih.gov This phase involves rigorous evaluation of in vivo efficacy, pharmacokinetics, and preliminary safety profiles.
The journey of the anti-tuberculosis candidate Q203 (an imidazo[1,2-a]pyridine) serves as an instructive example. After its identification, a library of analogues was synthesized and evaluated against both extracellular and intracellular M. tb. nih.govrsc.org Metabolic studies in mouse and human liver microsomes were performed to establish a structure-property relationship and prioritize compounds for in vivo efficacy testing. nih.gov This systematic approach led to the selection of Q203 as a clinical candidate, which demonstrated a significant reduction in bacterial load in a mouse model and possessed a pharmacokinetic profile suitable for once-daily dosing. nih.gov
Conversely, preclinical studies can also reveal liabilities that halt development. Potent imidazo[1,2-a]pyrazine modulators of AMPAR/γ-8 were identified, but high in vivo clearance prevented their further development, underscoring the importance of early pharmacokinetic screening. nih.gov In other successful instances, derivatives have shown promising preclinical properties; for example, the Gαq/11 inhibitor GQ352 displayed reasonable stability in human liver microsome assays, and newly synthesized antioxidant derivatives were found to have low cytotoxicity, making them suitable for further development. tsijournals.comnih.gov
Methodological Advancements in Synthesis, Characterization, and Biological Evaluation
Innovations in chemical synthesis are essential for accelerating the discovery and development of novel imidazo[1,2-a]pyrazine derivatives. rsc.org Historically, some synthetic methods suffered from drawbacks like long reaction times and low yields. rsc.org Recent advancements have focused on developing more efficient, cost-effective, and environmentally friendly procedures. rsc.orgrsc.org
A notable development is the use of an iodine-catalyzed, one-pot, three-component condensation reaction to synthesize imidazo[1,2-a]pyrazines. rsc.orgrsc.org This method is advantageous due to the low cost and benign nature of the iodine catalyst and the efficiency of multicomponent reactions (MCRs), which build molecular complexity in a single step. rsc.orgrsc.org Other modern techniques, such as visible light-induced C-H functionalization, are also being applied to derivatize the scaffold with high precision and under mild conditions. mdpi.com
In parallel, advancements in biological evaluation are crucial. The research landscape employs a wide range of assays, from initial high-throughput screens and enzymatic assays (e.g., against kinases or ATPases) to cell-based assays measuring antiproliferative activity, cell cycle arrest, and apoptosis. nih.govnih.govnih.gov These are followed by more complex evaluations, including in vivo animal models to test for efficacy in specific disease contexts, such as cancer or inflammation. nih.govnih.gov
Addressing Challenges in Imidazo[1,2-a]pyrazine-Based Drug Discovery
Despite the significant potential of the imidazo[1,2-a]pyrazine scaffold, several challenges must be addressed to successfully translate these compounds into clinical therapies.
Pharmacokinetic Properties: A primary hurdle is achieving a desirable pharmacokinetic profile. As seen with the AMPAR modulator program, even highly potent compounds can fail if they exhibit issues like high in vivo clearance or poor oral bioavailability. nih.gov Future medicinal chemistry efforts must co-optimize potency and drug-like properties.
Selectivity: For targets belonging to large protein families, such as kinases, achieving high selectivity is critical to avoid off-target effects. researchgate.net While progress has been made, continuous efforts are needed to design analogues that can discriminate between closely related protein isoforms.
Drug Resistance: In therapeutic areas like oncology and infectious diseases, the development of drug resistance is a major obstacle. nih.gov The imidazo[1,2-a]pyrazine scaffold offers an opportunity to develop agents with novel mechanisms of action that can circumvent existing resistance pathways. For example, the discovery of Q203 was a significant step forward in tackling multidrug-resistant tuberculosis (MDR-TB). nih.govrsc.org
Synthetic Scalability: While novel, efficient synthetic methods are being developed, a key consideration for any future drug candidate is the ability to scale up its synthesis in a cost-effective and sustainable manner. rsc.org
Addressing these challenges through integrated, multidisciplinary research will be paramount to realizing the full therapeutic promise of 5-Chloroimidazo[1,2-a]pyrazin-3-amine and its broader chemical family.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
